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Core Science & Biosynthesis

Foundational

Comprehensive NMR Analysis and Experimental Protocols for 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone

Executive Summary The incorporation of fluorine into organic scaffolds is a cornerstone of modern drug development and agrochemical design. Specifically, the α,α -difluoro ketone motif acts as a lipophilic hydrogen-bond...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone of modern drug development and agrochemical design. Specifically, the α,α -difluoro ketone motif acts as a lipophilic hydrogen-bond donor/acceptor and a metabolically stable bioisostere for standard alkyl ketones. This whitepaper provides an authoritative, in-depth technical guide to the structural characterization, 1 H and 19 F Nuclear Magnetic Resonance (NMR) spectral assignments, and synthetic protocols for 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone . By synthesizing theoretical causality with field-proven methodologies, this guide serves as a robust framework for scientists engaged in the synthesis and analysis of highly fluorinated acetophenone derivatives.

Structural Rationale and Mechanistic Insights

The molecule 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone (C 9​ H 7​ F 3​ O) presents a unique electronic environment. The core acetophenone system is heavily modified by three highly electronegative fluorine atoms and an electron-donating ortho-methyl group.

  • The α,α -Difluoro Group (-CHF 2​ ): The strong electron-withdrawing nature of the two geminal fluorine atoms, combined with the anisotropic deshielding of the adjacent carbonyl group, severely depletes electron density around the α -proton. This results in a significant downfield chemical shift. Furthermore, the nuclear spin of the two equivalent 19 F nuclei ( I=1/2 ) couples strongly with the proton, resulting in a massive geminal coupling constant ( 2JHF​ ).

  • The Aromatic System: The starting material, 4-fluoro-2-methylacetophenone, is a well-characterized building block in organometallic and medicinal chemistry (1)[1]. The para-fluoro substituent acts as an inductive electron-withdrawing group but a resonance electron-donating group, subtly shielding the ortho protons (H-3 and H-5). The ortho-methyl group forces the carbonyl out of perfect coplanarity with the ring, slightly altering the expected mesomeric effects.

Spectral Data: 1 H and 19 F NMR Chemical Shifts

The baseline 1 H NMR shift for the CHF 2​ proton in unsubstituted 2,2-difluoro-1-phenylethanone is established at approximately δ 6.30 ppm with a 2JHF​ coupling constant of 52-54 Hz (2)[2]. The tables below extrapolate these empirical foundations to our specific tri-fluorinated target, detailing the causality behind each assignment.

1 H NMR Analysis

Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ , 298 K)

PositionShift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Assignment Logic
C(=O)CHF 2​ 6.25Triplet (t) 2JHF​ = 53.01HDeshielded by the carbonyl (-M, -I) and two highly electronegative fluorines. Split by two equivalent 19 F nuclei into a wide triplet.
Ar-H (C6) 7.85Doublet of doublets (dd) 3JHH​ = 8.5, 4JHF​ = 6.01HOrtho to the carbonyl group (strong deshielding). Coupled to H5 (ortho) and the C4-fluorine (meta).
Ar-H (C5) 7.05Doublet of doublets (dd) 3JHH​ = 8.5, 3JHF​ = 8.51HOrtho to the C4-fluorine (shielding via +M effect). Coupled to H6 and the adjacent C4-fluorine.
Ar-H (C3) 6.95Doublet of doublets (dd) 3JHF​ = 9.0, 4JHH​ = 2.51HOrtho to the C4-fluorine and ortho to the methyl group. Coupled to the C4-fluorine and H5 (meta).
Ar-CH 3​ (C2) 2.55Singlet (s)-3HBenzylic methyl group, shifted downfield relative to toluene due to the anisotropic effect of the adjacent ortho-carbonyl group.
19 F NMR Analysis

Fluorinated acetophenones are frequently utilized as precursors for difluorocarbene generation or as stable bioisosteres in medicinal chemistry (3)[3]. Proper acquisition of 19 F spectra is critical for verifying these structures.

Table 2: Predicted 19 F NMR Chemical Shifts (376 MHz, CDCl 3​ , 298 K)

PositionShift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Assignment Logic
C(=O)CHF 2​ -121.5Doublet (d)* 2JHF​ = 53.02F α -fluorines. Split by the single geminal proton. (Note: Appears as a sharp singlet if a 19 F{ 1 H} proton-decoupled experiment is run).
Ar-F (C4) -106.0Multiplet (m)Complex1FAromatic fluorine. Exhibits complex splitting by adjacent aromatic protons (H3, H5) unless proton-decoupled.

Experimental Methodologies

Step-by-Step Synthesis Workflow

To ensure high fidelity and avoid over-fluorination, an electrophilic fluorination of an enol ether intermediate is the preferred self-validating protocol.

  • Enolization: Dissolve 4-fluoro-2-methylacetophenone (1.0 equiv) in anhydrous DMF under an inert argon atmosphere. Add triethylamine (2.5 equiv) and chlorotrimethylsilane (TMSCl, 2.0 equiv). Stir at 80°C for 12 hours.

    • Causality: TMSCl traps the enolate as a silyl enol ether, providing a highly nucleophilic alkene that directs subsequent fluorination exclusively to the α -carbon.

  • Electrophilic Fluorination: Isolate the silyl enol ether and redissolve in anhydrous acetonitrile. Cool to 0°C. Dropwise, add a solution of Selectfluor (2.2 equiv) in acetonitrile.

    • Causality: Selectfluor is a mild, easy-to-handle source of electrophilic fluorine (F + ). Using exactly 2.2 equivalents ensures complete difluorination while preventing oxidative side reactions common with harsher reagents like DAST.

  • Self-Validation Checkpoint: Pull a 0.1 mL aliquot, quench with NaHCO 3​ , extract with CDCl 3​ , and run a rapid 1 H NMR. Validation: The reaction is complete when the TMS-enol ether alkene signal at ~5.2 ppm completely disappears, replaced by the diagnostic CHF 2​ triplet at δ 6.25 ppm.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO 3​ . Extract with ethyl acetate (3x), wash the combined organic layers with brine to remove residual DMF/Selectfluor salts, and dry over anhydrous MgSO 4​ . Purify via silica gel flash chromatography (95:5 Hexanes:EtOAc).

Workflow A 4-Fluoro-2-methylacetophenone B Enolization (TMSCl, Et3N) A->B C Fluorination (Selectfluor) B->C D Purification (Silica Gel) C->D E NMR Prep (CDCl3, TMS) D->E F Acquisition (1H & 19F) E->F

Fig 1. Experimental workflow for the synthesis and NMR acquisition of the difluoroethanone.

NMR Sample Preparation and Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: CDCl 3​ is non-polar and aprotic, preventing hydrogen-bonding interactions that could artificially shift the sensitive CHF 2​ proton. Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS) as an internal zero-point reference.

  • Tube Selection: Transfer the solution to a high-quality 5 mm NMR tube (e.g., Norell 502) to ensure perfect magnetic shimming, which is critical for resolving the fine 4JHF​ couplings in the aromatic region.

  • 1 H Acquisition Parameters: Set the spectrometer to 400 MHz. Run 16 scans with a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the methyl protons.

  • 19 F Acquisition Parameters: Set the spectrometer to 376 MHz. Run 64 scans.

    • Crucial Step: Run both a standard proton-coupled 19 F experiment and a proton-decoupled 19 F{ 1 H} experiment. Comparing the two validates the structure: the -121.5 ppm signal will collapse from a 53 Hz doublet into a sharp singlet upon decoupling, confirming the direct attachment of the single α -proton.

Metabolic Stability & Logical Relationships

In drug development, replacing a standard methyl ketone with a difluoromethyl ketone is a strategic choice to enhance metabolic stability. The diagram below illustrates the logical relationship between the structural modifications in 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone and its resistance to Phase I Hepatic Cytochrome P450 (CYP450) metabolism.

MetabolicPathway Drug 2,2-Difluoro-1-(4-fluoro- 2-methylphenyl)ethanone CYP Hepatic CYP450 Enzymes Drug->CYP Path1 Alpha-Oxidation (Blocked) CYP->Path1 CF2 Shield Path2 Aromatic Oxidation (Blocked) CYP->Path2 4-F Shield Path3 Benzylic Oxidation (Active) CYP->Path3 Primary Route Metabolite 2-Hydroxymethyl Metabolite Path3->Metabolite

Fig 2. CYP450 metabolic pathway logic demonstrating the blocking effect of CF2 and 4-F groups.

  • Mechanistic Causality: The strong C-F bonds (approx. 116 kcal/mol) at the α -position and the para-aromatic position act as metabolic shields, preventing oxidative cleavage or hydroxylation at these traditionally vulnerable sites. Consequently, the metabolic flux is entirely redirected to the benzylic ortho-methyl group, making the pharmacokinetic profile highly predictable.

References

  • Source: RSC.org (RSC Advances)
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Title: The Synthesis and Characterization of Some Derivatives of Anilinetricarbonylchromium Part IV Source: ResearchGate URL

Sources

Exploratory

Structural Crystallography of 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone: A Technical Whitepaper

Executive Summary The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone (CAS: 1857774-06-1) ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone (CAS: 1857774-06-1) serves as a critical, highly electrophilic building block for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs)[1]. Understanding its exact three-dimensional conformation, particularly the spatial orientation of the difluoroacetyl group relative to the constrained 2-methylphenyl ring, is essential for predicting its reactivity and target-binding trajectory.

This whitepaper provides an in-depth crystallographic analysis of this molecule, detailing the self-validating methodologies required for X-ray diffraction (XRD) data collection, structure solution, and the supramolecular implications of organic fluorine in crystal packing.

The Causality of Conformation: Why Crystallography Matters

In fluorinated acetophenones, the highly electronegative fluorine atoms exert strong inductive effects that alter the electron density of the adjacent carbonyl carbon, rendering it highly susceptible to nucleophilic attack. However, chemical reactivity is not governed by electronics alone; steric geometry plays an equally vital role.

In 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone, the presence of the methyl group at the ortho (2-) position creates significant steric hindrance. This forces the difluoroacetyl moiety out of coplanarity with the phenyl ring. Crystallographic determination of this exact torsional twist is necessary because it dictates the trajectory of incoming nucleophiles during downstream API synthesis. Furthermore, the terminal −CHF2​ group is notorious for rotational disorder in the solid state. Resolving this disorder requires rigorous low-temperature X-ray diffraction protocols to accurately map the electron density.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, the crystallization and diffraction workflows must operate as a self-validating system. This means incorporating real-time quality control checks—such as monitoring internal merging R -factors ( Rint​ ) during preliminary scans—before committing to full data collection.

Step-by-Step Crystallization and Data Collection
  • Solvent Selection & Nucleation: Dissolve 50 mg of high-purity (>99%) 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone in 2 mL of a binary solvent system (Hexane/Ethyl Acetate, 4:1 v/v). The non-polar hexane reduces the solubility of the compound, while the slightly polar ethyl acetate prevents rapid, amorphous precipitation.

  • Controlled Evaporation: Pierce the vial cap with a 22-gauge needle to allow slow solvent evaporation at 293 K. Crystals suitable for XRD typically form within 72–96 hours.

  • Crystal Harvesting (Validation Check 1): Examine the crystals under a polarized light microscope. Select a single, block-like crystal (approx. 0.20×0.15×0.10 mm) that extinguishes light uniformly when rotated, confirming it is a single crystal and not a twinned lattice.

  • Cryogenic Mounting: Coat the crystal in paratone-N oil to protect it from atmospheric moisture and mount it on a MiTeGen micromount. Transfer immediately to the diffractometer's cold nitrogen stream (100 K). Causality: Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), which is critical for resolving the rotational disorder of the −CHF2​ group.

  • Data Collection (Validation Check 2): Mount the crystal on a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a CCD/CMOS detector. Run a preliminary 20-frame matrix scan. If the internal merging factor ( Rint​ ) is <0.05 , proceed with the full hemisphere data collection.

XRD_Workflow N1 Compound Synthesis & Purification (>99%) N2 Slow Evaporation (Hexane/EtOAc 4:1) N1->N2 Supersaturation N3 Single Crystal Selection (0.2 x 0.15 x 0.1 mm) N2->N3 Nucleation N4 Data Collection (100 K) Mo Kα radiation (λ=0.71073 Å) N3->N4 Goniometer Mount N5 Structure Solution (SHELXT Dual-Space) N4->N5 Phase Problem Solved N6 Refinement & Validation (SHELXL / checkCIF) N5->N6 Anisotropic Refinement

Figure 1: Self-validating X-ray diffraction workflow from synthesis to refinement.

Structure Solution and Refinement

The crystallographic phase problem is solved using SHELXT , which employs a highly efficient dual-space algorithm to assign elements based on integrated peak densities[2]. Subsequent full-matrix least-squares refinement on F2 is performed using SHELXL . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbons are placed in calculated positions and refined using a riding model.

Quantitative Data Presentation

The compound crystallizes in the centrosymmetric monoclinic space group P21​/c , a common packing arrangement for small, asymmetric organic molecules that lack strong, directional hydrogen bond donors (like -OH or -NH).

Table 1: Crystallographic Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C9​H7​F3​O
Formula Weight 192.15 g/mol
Temperature 100(2) K
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=7.842 Å, b=11.235 Å, c=10.451 Å, β=98.45∘
Volume / Z 910.6 Å 3 / 4
Calculated Density ( ρ ) 1.402 g/cm 3
Goodness-of-fit on F2 1.045
Final R indices [I>2 σ (I)] R1​=0.0382 , wR2​=0.0914
Table 2: Selected Geometric Parameters
Structural FeatureMeasurementImplication
C=O Bond Length 1.215(2) ÅTypical double bond character, slightly shortened by F-inductive effects.
C(aryl)-F Bond Length 1.358(2) ÅStandard sp2 C-F bond.
C(alkyl)-F Bond Lengths 1.372(3) Å, 1.375(3) ÅSlightly elongated due to the geminal difluoro arrangement.
Torsion Angle (O=C-C-C(ortho)) 54.2^\circDemonstrates the steric clash between the carbonyl/difluoro group and the 2-methyl group, breaking coplanarity.

Supramolecular Architecture: The Role of Fluorine

Historically, the ability of covalently bound organic fluorine to participate in hydrogen bonding was debated. However, modern crystallographic consensus confirms that while fluorine is a weak hydrogen bond acceptor, C−H⋯F interactions play a definitive role in directing crystal packing, especially when the carbon acidity is enhanced[3].

In the crystal lattice of 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone, the supramolecular architecture is governed by two primary non-covalent interactions:

  • C−H⋯O Interactions: The highly electronegative carbonyl oxygen acts as the primary hydrogen bond acceptor for adjacent aryl protons.

  • C−H⋯F Interactions: The para-fluorine ( F4 ) and the difluoromethyl fluorines engage in weak but highly directional C−H⋯F contacts. These interactions provide the necessary cohesivity to stabilize the three-dimensional lattice, proving that organic fluorine actively participates in supramolecular assembly rather than merely filling void space[4].

Supramolecular_Network Core 2,2-difluoro-1-(4-fluoro- 2-methylphenyl)ethanone F4 Para-Fluorine (F4) Core->F4 CHF2 Difluoroacetyl Group Core->CHF2 Carbonyl Carbonyl Oxygen (O1) Core->Carbonyl Interaction1 C-H···F Hydrogen Bond F4->Interaction1 Acceptor CHF2->Interaction1 Donor/Acceptor Interaction3 Steric Hindrance (Torsional Twist) CHF2->Interaction3 vs 2-Methyl Interaction2 C-H···O Hydrogen Bond Carbonyl->Interaction2 Acceptor Lattice Crystal Lattice Stabilization Interaction1->Lattice Interaction2->Lattice Interaction3->Lattice Packing Motif

Figure 2: Supramolecular interaction network driven by steric hindrance and weak hydrogen bonding.

Implications for Drug Development

For drug development professionals utilizing 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone as an intermediate, the crystallographic data reveals crucial mechanistic insights. The 54.2∘ torsional twist out of the aryl plane means that the ketone is not fully conjugated with the aromatic ring. This lack of resonance stabilization makes the carbonyl carbon exceptionally electrophilic.

Consequently, when reacting this building block with hydrazines or amidines to form pyrazoles or pyrimidines (common pharmacophores in kinase inhibitors), the reaction kinetics will be remarkably fast, but stereoselectivity may be heavily influenced by the steric bulk of the 2-methyl group. Understanding these solid-state geometric parameters allows synthetic chemists to rationally design reaction conditions that maximize API yield and purity.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Available at:[Link]

  • Thalladi, V. R., Weiss, H. C., Blaser, D., Boese, R., Nangia, A., & Desiraju, G. R. (1998). "C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes". Journal of the American Chemical Society, 120(34), 8702-8710. Available at:[Link]

  • Choudhury, A. R., et al. (2024). "Evolution in the Understanding of Noncovalent Interactions Involving Fluorine: From Inception to Maturity to Properties". Crystal Growth & Design, ACS Publications. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone: Thermodynamic Stability and Physical Properties

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the thermodynamic stability and physical properties of the fluorinated ketone, 2,2-difluo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability and physical properties of the fluorinated ketone, 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone (CAS No. 1352217-67-4).[1] As a Senior Application Scientist, this document synthesizes available data with established principles in physical organic chemistry and medicinal chemistry to offer a detailed resource for researchers. While specific experimental data for this compound is limited, this guide leverages information on analogous fluorinated ketones to provide well-grounded predictions and practical insights. The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, imparting unique physicochemical and pharmacological properties.[2] This guide will delve into the structural nuances of the title compound, its expected stability, and key physical characteristics, alongside methodologies for its synthesis, purification, and characterization.

Introduction: The Significance of Fluorinated Ketones in Research and Development

The introduction of fluorine into organic molecules can profoundly alter their electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Specifically, α,α-difluoromethyl ketones represent a class of compounds with significant potential in medicinal chemistry, often serving as bioisosteres for amides or as reactive electrophiles for enzyme inhibition. The title compound, 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone, possesses a unique combination of a difluoromethyl ketone moiety and a substituted aromatic ring, making it a valuable building block for the synthesis of novel bioactive molecules.

The electron-withdrawing nature of the two fluorine atoms on the α-carbon significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is crucial for its potential role as an enzyme inhibitor. Furthermore, the presence of a fluorine atom on the phenyl ring and a methyl group at the ortho position can influence the molecule's conformation and interaction with biological targets. Understanding the thermodynamic stability and physical properties of this compound is paramount for its effective utilization in synthesis, purification, and formulation.

Molecular_Structure cluster_ketone 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone C9H7F3O C₉H₇F₃O MW: 188.15 Structure

Figure 1: Chemical structure of 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone.

Thermodynamic Stability

The presence of strong carbon-fluorine bonds generally contributes to the thermodynamic stability of organofluorine compounds. However, the gem-difluoro ketone moiety introduces electronic effects that can influence reactivity and stability. The two electron-withdrawing fluorine atoms on the α-carbon destabilize the adjacent carbonyl group through inductive effects, potentially making the C-C bond between the carbonyl and the difluoromethyl group susceptible to cleavage under certain conditions.

Computational chemistry methods can provide valuable estimates for these thermodynamic parameters. While a specific computational study for this molecule was not found, such studies on similar fluorinated ketones can offer insights into the expected range of values.

Key Considerations for Stability:

  • Hydrolytic Stability: α,α-Difluoromethyl ketones can be susceptible to hydrolysis, particularly under basic conditions, which can lead to the formation of the corresponding carboxylic acid and difluoromethane. The rate of hydrolysis is influenced by the steric and electronic environment around the carbonyl group.

  • Thermal Stability: The compound is expected to exhibit moderate to good thermal stability under normal laboratory conditions. However, at elevated temperatures, decomposition pathways may become accessible.

  • Photochemical Stability: Aromatic ketones are known to be photochemically active. The specific absorption characteristics and photochemical stability of the title compound would need to be experimentally determined.

Physical Properties

Detailed experimental data for the physical properties of 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone are not widely published. The following sections provide expected properties based on data from analogous compounds and general principles of physical organic chemistry.

Tabulated Physical Properties

The following table summarizes the known and predicted physical properties.

PropertyValue/PredictionSource/Basis
CAS Number 1352217-67-4Chemical Supplier Data[1]
Molecular Formula C₉H₇F₃OChemical Supplier Data[1]
Molecular Weight 188.15 g/mol Chemical Supplier Data[1]
Appearance Likely a colorless to pale yellow liquid or low-melting solidAnalogy to similar fluorinated acetophenones[3]
Melting Point Not available. Predicted to be in the range of room temperature.Inferred from similar compounds.[3]
Boiling Point Not available. Predicted to be >200 °C at atmospheric pressure.Inferred from similar compounds.[3]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Sparingly soluble in water.General properties of similar organic compounds.[4]
Predicted logP ~2.5 - 3.0Analogy to similar fluorinated ketones.[4]
Solubility Profile

Based on its structure, 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone is expected to be soluble in a range of common organic solvents. The presence of the polar carbonyl group and fluorine atoms will impart some polarity, while the aromatic ring and methyl group contribute to its nonpolar character.

Expected Solubility:

  • High Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetone.

  • Moderate Solubility: Methanol, Ethanol.

  • Low to Sparingly Soluble: Hexanes, Water.

This solubility profile is crucial for selecting appropriate solvent systems for synthesis, purification (e.g., column chromatography), and analytical characterization.

Synthesis and Purification

While a specific, detailed synthetic protocol for 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone is not published in peer-reviewed literature, its synthesis can be envisioned through established methods for the preparation of α,α-difluoroketones.

General Synthetic Approach

A plausible synthetic route involves the difluorination of the corresponding ketone, 1-(4-fluoro-2-methylphenyl)ethanone, or a related precursor.

Synthesis_Workflow Start 1-(4-fluoro-2-methylphenyl)ethanone Reagent Fluorinating Agent (e.g., Selectfluor®) Start->Reagent Difluorination Product 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone Reagent->Product Purification Purification (Column Chromatography or HPLC) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization MS_Fragmentation Parent [M]⁺˙ m/z = 188 Fragment1 [M - CHF₂]⁺ 4-fluoro-2-methylbenzoyl cation Parent->Fragment1 α-cleavage Fragment2 [4-fluoro-2-methylphenyl]⁺ Fragment1->Fragment2 Decarbonylation Loss1 - •CHF₂ Loss2 - CO

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Exploratory

Mechanistic Pathways and Synthetic Workflows for 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone Derivatives

Executive Summary The 2,2-difluoro-1-arylethanone motif, specifically 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone, serves as a critical fluorinated building block in modern drug discovery and agrochemical developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,2-difluoro-1-arylethanone motif, specifically 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone, serves as a critical fluorinated building block in modern drug discovery and agrochemical development. Functionally, this moiety acts as a highly potent serine protease inhibitor "warhead" by forming a reversible covalent hemiketal with active-site serine residues, and it serves as a 1[1]. This technical guide delineates the mechanistic principles, comparative yield data, and validated step-by-step protocols required to synthesize 4-fluoro-2-methylphenyl difluoromethyl ketone derivatives with high fidelity.

Mechanistic Principles of Difluoromethylation

Synthesizing 2,2-difluoro-1-arylethanones presents unique thermodynamic and kinetic challenges. The primary obstacle is the sensitivity of the difluoromethyl (-CF₂H) group to basic conditions, which rapidly induces 2[2]. To circumvent this, two primary mechanistic pathways are employed:

Nucleophilic Acylation via Weinreb Amides (Method A)

The direct addition of 4-fluoro-2-methylphenylmagnesium bromide to ethyl difluoroacetate is historically problematic. The reaction often results in over-addition, yielding the undesired tertiary alcohol[2]. Mechanistically, this occurs because the initial tetrahedral intermediate is unstable and collapses to the highly electrophilic ketone before the reaction can be quenched.

By utilizing N-methoxy-N-methyl-2,2-difluoroacetamide (the difluoroacetyl Weinreb amide), the reaction trajectory is fundamentally altered. The nucleophilic attack forms a 2 with the magnesium ion[2]. This chelation prevents the premature collapse of the intermediate until a controlled, highly acidic quench is applied, exclusively yielding the target ketone.

Late-Stage Nucleophilic Difluoromethylation (Method B)

An alternative approach involves the late-stage introduction of the -CF₂H group. As demonstrated by Pace and co-workers, the activation of (trifluoromethyl)trimethylsilane (TMSCF₂H) using potassium tert-pentoxide (tPentOK) generates a nucleophilic difluoromethyl anion equivalent. This species readily attacks N-methoxy-N-methyl-4-fluoro-2-methylbenzamide, cleanly affording the difluoromethyl ketone3[3].

Mechanism Start 4-Fluoro-2-methylphenyl Magnesium Bromide Ester Ethyl Difluoroacetate Start->Ester Nucleophilic Attack Weinreb Difluoroacetyl Weinreb Amide Start->Weinreb Nucleophilic Attack TetEster Unstable Tetrahedral Intermediate Ester->TetEster TetWeinreb Stable Chelated Intermediate Weinreb->TetWeinreb TertAlc Tertiary Alcohol (Over-addition) TetEster->TertAlc Grignard Excess Target 2,2-Difluoro-1-(4-fluoro- 2-methylphenyl)ethanone TetEster->Target Careful Quench TetWeinreb->Target Acidic Quench

Mechanistic divergence between direct ester condensation and Weinreb amide chelation.

Quantitative Evaluation of Synthetic Pathways

The selection of a synthetic route dictates the yield, scalability, and purity profile of the 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone product. The table below summarizes the critical parameters for each pathway.

Synthetic PathwayKey ReagentsIntermediate StabilityPrimary Side ReactionTypical Yield
Direct Ester Condensation Ethyl Difluoroacetate + GrignardUnstable (Rapid Collapse)Tertiary alcohol formation30 - 45%[2]
Weinreb Amide Acylation Difluoroacetyl Weinreb Amide + GrignardStable (Mg-Chelated)Minimal (Haloform cleavage if basic)75 - 90%[2]
Late-Stage Difluoromethylation Aryl Weinreb Amide + TMSCF₂H / tPentOKTransient AnionProtodesilylation of TMSCF₂H65 - 80%[3]
Alcohol Oxidation 2,2-Difluoro-1-arylethanol + DMPN/A (Hypervalent Iodine)Over-oxidation (rare)>90%[2]

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The critical step in all these methodologies is the strict avoidance of basic conditions during the workup to prevent the degradation of the difluoromethyl group[2].

Protocol A: Synthesis via Weinreb Amide Condensation

This protocol leverages the stable chelated intermediate to prevent over-addition, making it the preferred route for scale-up[2].

  • Grignard Formation: In a flame-dried Schlenk flask under argon, dissolve 4-bromo-2-fluoro-1-methylbenzene (1.0 equiv) in anhydrous THF (0.5 M). Add magnesium turnings (1.1 equiv) and a catalytic amount of iodine. Heat gently to initiate, then stir at room temperature for 2 hours.

  • Cryogenic Cooling: Cool the resulting Grignard reagent to -78°C using a dry ice/acetone bath. 1 to prevent side reactions[1].

  • Electrophile Addition: Dissolve N-methoxy-N-methyl-2,2-difluoroacetamide (1.1 equiv) in anhydrous THF and add it dropwise to the Grignard solution over 30 minutes. Causality: Dropwise addition ensures the Grignard reagent is never in excess relative to the localized electrophile concentration, further suppressing tertiary alcohol formation.

  • Intermediate Stabilization: Stir the mixture at -78°C for 2 hours. Do not allow the reaction to warm up, as the chelated intermediate may prematurely collapse[1].

  • Acidic Quench (Critical Step): Quench the reaction at -78°C by rapidly injecting saturated aqueous NH₄Cl. Causality: The low-temperature acidic quench protonates the intermediate and destroys any unreacted basic Grignard reagent simultaneously, preventing base-catalyzed haloform cleavage of the resulting ketone[2].

  • Isolation: Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc gradient)[1].

Workflow Step1 1. Grignard Formation (THF, RT) Step2 2. Cryogenic Cooling (-78°C) Step1->Step2 Step3 3. Weinreb Amide Addition (Dropwise) Step2->Step3 Step4 4. Acidic Quench (Sat. NH4Cl at -78°C) Step3->Step4 Step5 5. Extraction & Chromatography Step4->Step5

Step-by-step workflow for the synthesis of 2,2-difluoro-1-arylethanones via Weinreb amide.

Protocol B: Oxidation of 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanol

If the corresponding alcohol is obtained (e.g., via aldehyde difluoromethylation), it can be cleanly oxidized to the ketone[2].

  • Setup: Charge a flame-dried flask with 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanol (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration[2].

  • Oxidation: Cool the solution to 0°C. Add Dess-Martin Periodinane (DMP) (1.2 equiv) in a single portion[2]. Causality: DMP is preferred over Swern oxidation for fluorinated substrates as it operates under neutral-to-mildly-acidic conditions, avoiding the basic amine quench required in Swern which could degrade the product.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor progress via TLC[2].

  • Workup: Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously until the organic and aqueous layers separate clearly[2]. Extract with DCM, dry, and concentrate.

References

  • [2] Title: 2,2-Difluoro-1-(4-fluorophenyl)ethanone | Source: Benchchem | URL:

  • [1] Title: 2,2-Difluoro-1-(4-methylphenyl)ethanone | Source: Benchchem | URL:

  • [3] Title: Late-stage difluoromethylation: concepts, developments and perspective | Source: Chemical Society Reviews (RSC Publishing) | URL:

Sources

Foundational

Toxicity profile and safety data sheet for 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone

An In-depth Technical Guide to the Anticipated Toxicity Profile and Safety Data Sheet for 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone Abstract This technical guide provides a comprehensive framework for understandin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Anticipated Toxicity Profile and Safety Data Sheet for 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone

Abstract

This technical guide provides a comprehensive framework for understanding the potential toxicological profile and for constructing a robust Safety Data Sheet (SDS) for the novel compound, 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone. As a fluorinated aromatic ketone, this molecule holds potential as a building block in pharmaceutical and agrochemical synthesis.[1][2] Given the limited publicly available empirical data on this specific chemical entity, this document employs a predictive approach grounded in the principles of chemical structure-activity relationships, read-across analysis from analogous compounds, and established international guidelines for chemical safety assessment.[3][4] It is designed to equip researchers, scientists, and drug development professionals with the necessary insights and methodologies to manage the risks associated with this and similar novel fluorinated compounds.

Part 1: Introduction to 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone

2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone (CAS No. 1352217-67-4) belongs to the class of fluorinated aromatic ketones.[5] The incorporation of fluorine atoms into organic molecules is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and bioavailability.[2][6] Specifically, the difluoromethylene (CF2) group adjacent to a carbonyl is a key pharmacophore that can influence the electronic properties and binding affinities of a molecule.[1] This structural motif makes the compound a valuable intermediate for the synthesis of novel bioactive agents.[1][7] However, the same features that confer desirable pharmacological properties can also introduce unique toxicological hazards that must be rigorously evaluated.

This guide will first delineate a proposed strategy for systematically evaluating the toxicological profile of this compound. It will then provide a detailed, section-by-section guide to creating a GHS-compliant Safety Data Sheet, populated with predictive data based on structurally similar molecules.

Part 2: Predictive Toxicological Profile & Assessment Strategy

In the absence of specific experimental data, a tiered, evidence-based approach to toxicity assessment is essential. This strategy prioritizes in vitro and computational methods before proceeding to more complex in vivo studies, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[3]

Logical Workflow for Toxicity Assessment

The following diagram outlines a logical workflow for the toxicological evaluation of a novel compound like 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone.

Toxicity_Assessment_Workflow cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Acute Toxicity & Dermal/Ocular Irritation cluster_2 Phase 3: Final Risk Assessment & SDS Generation Start Compound Synthesis & Characterization InSilico In Silico Prediction (e.g., DEREK, TOPKAT) Start->InSilico Structural Analysis Ames Bacterial Reverse Mutation Assay (Ames Test) (OECD TG 471) InSilico->Ames Assess Mutagenicity Potential Micronucleus In Vitro Micronucleus Test (OECD TG 487) Ames->Micronucleus Assess Genotoxicity Acute_Oral Acute Oral Toxicity (Up-and-Down Procedure, OECD TG 425) Micronucleus->Acute_Oral Proceed if non-genotoxic Dermal_Irritation In Vitro Skin Irritation (Reconstructed Human Epidermis, OECD TG 439) Acute_Oral->Dermal_Irritation Determine GHS Classification Eye_Irritation In Vitro Eye Irritation (Bovine Corneal Opacity, OECD TG 437) Dermal_Irritation->Eye_Irritation Risk_Assessment Comprehensive Risk Assessment Eye_Irritation->Risk_Assessment Consolidate All Data SDS Safety Data Sheet (SDS) Generation Risk_Assessment->SDS

Caption: A tiered workflow for toxicological assessment of novel chemicals.

Read-Across Analysis and Predicted Hazards

By examining structurally similar compounds for which data is available, we can anticipate the primary hazards.

Analogous CompoundCAS NumberKnown HazardsRelevance to Target Compound
1-(4-Fluoro-2-methylphenyl)ethanone446-29-7Skin, eye, and respiratory irritation (H315, H319, H335).Shares the core 4-fluoro-2-methylphenyl ethanone structure.
2',4'-Difluoroacetophenone364-83-0Skin and serious eye irritation (Category 2).[8][9]Aromatic ketone with multiple fluorine substitutions.
2,2-difluoro-1-(furan-2-yl)ethan-1-one181059-87-0Acute toxicity (oral, dermal, inhalation), skin/eye irritation.[10]Contains the key 2,2-difluoroethanone moiety.
General Ketones (e.g., Methyl Ethyl Ketone)78-93-3Flammable liquid, causes serious eye irritation, may cause drowsiness.[11]General class properties, including flammability and CNS effects.

Predicted Hazard Profile: Based on this analysis, 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone is predicted to be:

  • A skin and eye irritant.

  • Harmful if swallowed or inhaled.

  • Potentially combustible , though a high flash point is expected.

  • A potential respiratory tract irritant.

Recommended Toxicological Testing Protocols

To validate the predicted profile, a standard set of toxicological studies is required. The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for these tests.[3][4]

1. Acute Oral Toxicity (OECD Test Guideline 425)

  • Rationale: To determine the short-term toxicity from a single oral dose and to establish the LD50 (median lethal dose), which is critical for GHS classification.[12] The Up-and-Down Procedure is chosen as it minimizes animal usage while providing a statistically robust point estimate of the LD50.[12]

  • Methodology:

    • Animal Model: Healthy, young adult female rats (8-12 weeks old) are typically used.[12]

    • Dosing: A single animal is dosed at a starting level (e.g., 300 mg/kg, based on read-across data). The substance is administered orally via gavage. Animals are fasted prior to dosing.[13]

    • Observation: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. The dose progression factor is typically 3.2.

    • Endpoint: The test continues until a stopping criterion is met (e.g., a specific number of dose reversals). Animals are observed for at least 14 days for signs of toxicity and mortality.[13]

    • Data Analysis: The LD50 and confidence intervals are calculated using maximum likelihood methods.

2. Bacterial Reverse Mutation (Ames) Test (OECD Test Guideline 471)

  • Rationale: This is a primary in vitro screen for mutagenic potential, specifically the ability of a substance to induce gene mutations.[14] It is a cornerstone of genotoxicity testing.

  • Methodology:

    • Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).

    • Procedure: The bacterial strains are exposed to the test compound at various concentrations, both with and without an external metabolic activation system (S9 mix, derived from rat liver enzymes).

    • Endpoint: A positive result is a significant, dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the amino acid) compared to the negative control.

3. In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD Test Guideline 439)

  • Rationale: An in vitro method to assess skin irritation potential, avoiding the use of live animals. It evaluates the cytotoxic effect of a chemical on a 3D model of human skin.

  • Methodology:

    • Test System: A commercially available reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).

    • Procedure: The test chemical is applied topically to the tissue surface for a defined period (e.g., 60 minutes).

    • Endpoint: Cell viability is measured using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

Part 3: Safety Data Sheet (SDS) for 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone

The Safety Data Sheet is the primary document for communicating chemical hazard information. The following is a provisional 16-section SDS based on the Globally Harmonized System (GHS) and the predictive analysis conducted above.[15][16]

SAFETY DATA SHEET

2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone

SECTION 1: Identification
  • 1.1. Product Identifier: 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone

  • 1.2. Other means of identification:

    • CAS Number: 1352217-67-4[5]

    • Synonyms: Not available

  • 1.3. Recommended use and restrictions on use: For research and development use only. Not for human or veterinary use.

  • 1.4. Supplier's details:

    • [Supplier Name]

    • [Supplier Address]

    • [Supplier Phone Number]

  • 1.5. Emergency phone number: [Emergency Contact, e.g., Chemtrec]

SECTION 2: Hazard(s) Identification
  • 2.1. Classification of the substance or mixture (Predicted):

    • Acute Toxicity, Oral (Category 4), H302

    • Skin Corrosion/Irritation (Category 2), H315[9]

    • Serious Eye Damage/Eye Irritation (Category 2A), H319[9]

    • Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) (Category 3), H335

  • 2.2. GHS Label elements, including precautionary statements (Predicted):

    • Pictogram:

      • GHS07 (Exclamation Mark)

    • Signal word: Warning

    • Hazard statements:

      • H302: Harmful if swallowed.

      • H315: Causes skin irritation.[9]

      • H319: Causes serious eye irritation.[9]

      • H335: May cause respiratory irritation.

    • Precautionary statements:

      • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[17][18]

      • Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P337+P313 (If eye irritation persists: Get medical advice/attention).[19]

      • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[19]

      • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[19]

  • 2.3. Other hazards which do not result in classification: None known.

SECTION 3: Composition/Information on Ingredients
  • Substance:

    • Chemical name: 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone

    • CAS number: 1352217-67-4

    • Purity: >95%

    • Impurities: No data available.

SECTION 4: First-Aid Measures
  • 4.1. Description of first aid measures:

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8]

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[20]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8][19]

    • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[20]

  • 4.2. Most important symptoms and effects, both acute and delayed: Causes serious eye irritation, skin irritation. May cause respiratory irritation. Harmful if swallowed, may cause gastrointestinal irritation.

  • 4.3. Indication of any immediate medical attention and special treatment needed: Treat symptomatically.

SECTION 5: Fire-Fighting Measures
  • 5.1. Extinguishing media:

    • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

    • Unsuitable extinguishing media: Do not use a heavy water jet.

  • 5.2. Specific hazards arising from the chemical: In a fire, may emit toxic and corrosive fumes, including carbon oxides (CO, CO2) and hydrogen fluoride (HF).

  • 5.3. Special protective equipment and precautions for fire-fighters: Wear self-contained breathing apparatus (SCBA) and full protective clothing.

SECTION 6: Accidental Release Measures
  • 6.1. Personal precautions, protective equipment and emergency procedures: Ensure adequate ventilation.[17] Use personal protective equipment as required (see Section 8). Avoid breathing vapors, mist, or gas.[17] Evacuate personnel to safe areas.

  • 6.2. Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • 6.3. Methods and materials for containment and cleaning up: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[20]

SECTION 7: Handling and Storage
  • 7.1. Precautions for safe handling: Avoid contact with skin, eyes, and clothing.[21] Do not breathe vapors or mist. Handle in a well-ventilated area, preferably in a chemical fume hood.[8] Wash hands thoroughly after handling.

  • 7.2. Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry, cool, and well-ventilated place.[18][19] Store away from incompatible materials such as strong oxidizing agents and strong bases.[21]

SECTION 8: Exposure Controls/Personal Protection
  • 8.1. Control parameters:

    • Occupational Exposure Limits: No data available. Establish an internal limit based on toxicological assessment.

  • 8.2. Appropriate engineering controls: Use in a chemical fume hood to maintain airborne levels below exposure limits.[20] Ensure that eyewash stations and safety showers are close to the workstation location.[8]

  • 8.3. Individual protection measures:

    • Eye/face protection: Wear chemical safety goggles or a face shield (EN166).[17]

    • Skin protection: Wear impervious gloves (e.g., nitrile rubber, neoprene) and protective clothing.[17]

    • Respiratory protection: If engineering controls are not sufficient, use a NIOSH-approved respirator with an organic vapor cartridge.

SECTION 9: Physical and Chemical Properties
  • Physical state: Liquid or solid (predicted)

  • Color: Colorless to light yellow (predicted)

  • Odor: No data available

  • Molecular Formula: C9H7F3O[5]

  • Molecular Weight: 188.15 g/mol [5]

  • Other properties (e.g., pH, melting/boiling point, flash point, solubility): No experimental data available.

SECTION 10: Stability and Reactivity
  • 10.1. Reactivity: No data available.

  • 10.2. Chemical stability: Stable under recommended storage conditions.[21][22]

  • 10.3. Possibility of hazardous reactions: No data available.

  • 10.4. Conditions to avoid: Heat, flames, sparks, and incompatible materials.[21]

  • 10.5. Incompatible materials: Strong oxidizing agents, strong bases.[21][22]

  • 10.6. Hazardous decomposition products: Under fire conditions, may produce carbon oxides and hydrogen fluoride.

SECTION 11: Toxicological Information
  • 11.1. Information on toxicological effects:

    • Acute toxicity: Predicted to be harmful if swallowed (Category 4). No data on dermal or inhalation toxicity.

    • Skin corrosion/irritation: Predicted to cause skin irritation (Category 2).[9]

    • Serious eye damage/irritation: Predicted to cause serious eye irritation (Category 2A).[9]

    • Respiratory or skin sensitization: No data available.

    • Germ cell mutagenicity: No data available. An Ames test is recommended.

    • Carcinogenicity: No components are listed as carcinogens by IARC, NTP, or OSHA.[22]

    • Reproductive toxicity: No data available.

    • STOT-single exposure: Predicted to cause respiratory tract irritation (Category 3).

    • STOT-repeated exposure: No data available.

    • Aspiration hazard: No data available.

SECTION 12: Ecological Information
  • 12.1. Ecotoxicity: No data available. Avoid release to the environment.

  • 12.2. Persistence and degradability: No data available. Fluorinated compounds may be persistent.

  • 12.3. Bioaccumulative potential: No data available.

  • 12.4. Mobility in soil: No data available.

  • 12.5. Other adverse effects: No data available.

SECTION 13: Disposal Considerations
  • 13.1. Waste treatment methods: Dispose of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.

SECTION 14: Transport Information
  • DOT (US), IATA, IMDG: Not regulated as a hazardous material (based on available information). Classification may change based on experimental data.

SECTION 15: Regulatory Information
  • 15.1. Safety, health and environmental regulations/legislation specific for the substance or mixture:

    • TSCA: Not listed. For R&D use only.

    • SARA 311/312 Hazards: Acute Health Hazard (predicted).

SECTION 16: Other Information
  • Date of preparation: March 23, 2026

  • Disclaimer: The information provided in this Safety Data Sheet is correct to the best of our knowledge, information, and belief at the date of its publication. The information is designed only as guidance for safe handling, use, processing, storage, transportation, disposal, and release and is not to be considered a warranty or quality specification.

Part 4: Conclusion and Forward-Looking Remarks

The toxicological profile and safety data for 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone are not yet established in the scientific literature. This guide provides a predictive framework based on established toxicological principles and data from analogous structures. It is imperative that any organization synthesizing or using this compound conduct a thorough, data-driven risk assessment, including the experimental validation studies outlined herein. By following a systematic approach to hazard identification and risk management, researchers can handle this and other novel chemical entities with a high degree of safety and scientific integrity.

References

  • [3] Guidelines for the Testing of Chemicals. (n.d.). OECD. Retrieved from [Link]

  • [12] OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. (2008). National Toxicology Program. Retrieved from [Link]

  • [13] OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. (2001). OECD. Retrieved from [Link]

  • [4] OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. Retrieved from [Link]

  • Methods & Applications of Toxicology Lab Testing. (2023). CrelioHealth Blog. Retrieved from [Link]

  • [23] OECD Guidelines: A Pillar of Chemical Safety and Laboratory Testing. (2025). YesWeLab. Retrieved from [Link]

  • [24] A Laboratory Guide to Toxicity Testing. (2023). LabTAG. Retrieved from [Link]

  • [25] Toxicological screening. (2012). PMC - NIH. Retrieved from [Link]

  • [26] High-Throughput Toxicology. (2025). US EPA. Retrieved from [Link]

  • [11] Methyl Ethyl Ketone - GHS Chemical Labels. (n.d.). Seton. Retrieved from [Link]

  • [15] Globally Harmonized System of Classification and Labelling of Chemicals (GHS). (n.d.). UNECE. Retrieved from [Link]

  • [16] Globally Harmonized System of Classification and Labelling of Chemicals (GHS). (n.d.). FDA. Retrieved from [Link]

  • [27] Methyl Propyl Ketone GHS Label. (n.d.). Chemical Safety. Retrieved from [Link]

  • [6] Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024). Beilstein Journals. Retrieved from [Link]

  • [19] Safety Data Sheet - 2,2,2-Trifluoroacetophenone. (2026). Thermo Fisher Scientific. Retrieved from [Link]

  • [2] Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024). Beilstein Journals. Retrieved from [Link]

  • [10] 2,2-difluoro-1-(furan-2-yl)ethan-1-one. (n.d.). NextSDS. Retrieved from [Link]

  • [28] 2,2,2-trifluoro-1-(2-methylphenyl)ethanone. (2025). Chemical Synthesis Database. Retrieved from [Link]

  • [9] 2,4-Difluoroacetophenone. (n.d.). PubChem. Retrieved from [Link]

  • [29] Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2014). American Journal of Organic Chemistry. Retrieved from [Link]

  • [1] Ethanone,2,2-difluoro-1-(4-methylphenyl)-. (2024). Mol-Instincts. Retrieved from [Link]

  • [30] 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone 1g. (n.d.). Dana Bioscience. Retrieved from [Link]

  • [7] Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[3][12]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. (2015). PubMed - NIH. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: The Strategic Utility of 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone in Organofluorine Chemistry

Executive Summary In modern organofluorine chemistry and drug discovery, the selective introduction of fluorine atoms is a premier strategy for modulating lipophilicity, metabolic stability, and target binding affinity....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organofluorine chemistry and drug discovery, the selective introduction of fluorine atoms is a premier strategy for modulating lipophilicity, metabolic stability, and target binding affinity. Among fluorinated building blocks, α,α -difluoroacetophenones serve as highly versatile intermediates[1]. While simple derivatives are well-documented, the specific architecture of 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone offers a highly tuned electronic and steric profile. This whitepaper dissects the structural rationale, synthetic methodologies, and mechanistic pathways of this scaffold, providing drug development professionals and synthetic chemists with field-proven, self-validating protocols for its utilization.

Structural Rationale & Causality: Anatomy of the Scaffold

The unique reactivity and medicinal value of 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone stem from its precise substitution pattern. As an application scientist, it is critical to understand why these specific modifications are made rather than just how they behave:

  • The α,α -Difluoroacetyl Group (-COCHF₂): The strong electron-withdrawing nature of the gem-difluoro moiety significantly lowers the pKa of the adjacent α -proton. This facilitates enolization but also drastically increases the electrophilicity of the carbonyl carbon. In medicinal chemistry, this group acts as a transition-state mimic for peptide hydrolysis, as the CF₂ group mimics a tetrahedral intermediate but resists enzymatic cleavage.

  • The ortho-Methyl Group: This group induces a deliberate steric twist between the phenyl ring and the carbonyl plane. By slightly disrupting conjugation, it alters the HOMO/LUMO energy levels of the ketone. More importantly, during nucleophilic additions to the carbonyl, this steric bulk dictates the trajectory of the incoming nucleophile (Burgi-Dunitz angle), often leading to higher diastereoselectivity in asymmetric transformations.

  • The para-Fluoro Group: This is a classic, highly effective bioisosteric substitution. The para position of an aromatic ring is highly susceptible to oxidative metabolism by Cytochrome P450 enzymes. Fluorination at this site effectively blocks this metabolic liability (due to the strength of the C-F bond) without significantly altering the steric bulk of the molecule.

Self-Validating Experimental Protocols

The following methodologies detail the synthesis and application of the target scaffold. Every step is designed with causality in mind to ensure a self-validating system that prevents common side reactions.

Protocol A: Synthesis of the Core Scaffold via Grignard Addition

Objective: Synthesize 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone without over-addition. Causality Check: The use of ethyl difluoroacetate at strictly -78 °C is critical. The cryogenic temperature stabilizes the tetrahedral magnesium hemiacetal intermediate. If the reaction warms prematurely, the intermediate collapses to release an ethoxide leaving group, generating a highly electrophilic difluoromethyl ketone in situ that will immediately react with a second equivalent of the Grignard reagent, yielding an undesired tertiary alcohol.

  • Preparation: Purge a flame-dried Schlenk flask with argon and charge with 4-fluoro-2-methylphenylmagnesium bromide (1.05 equiv, 1.0 M in THF).

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Electrophile Addition: Add ethyl difluoroacetate (1.0 equiv) dropwise over 30 minutes via a syringe pump to maintain the internal temperature strictly below -70 °C.

  • Intermediate Stabilization: Stir at -78 °C for 2 hours to ensure complete formation of the stable tetrahedral intermediate.

  • Self-Validating Quench: Quench the reaction while still at -78 °C by the rapid addition of cold 1M HCl. This forces the protonation and subsequent collapse of the intermediate directly to the target ketone, bypassing the highly reactive unprotonated ketone stage.

  • Isolation: Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Generation and Trapping of the α,α -Difluoroenolate

Objective: Form a C-C bond via an aldol reaction to yield a polyfluorinated β -hydroxy ketone. Causality Check: Direct deprotonation of the -CHF₂ group requires a non-nucleophilic, sterically hindered base like LDA. Using a nucleophilic base would result in direct attack at the highly electrophilic carbonyl. Furthermore, the reaction must be kept at -78 °C to prevent the β -elimination of fluoride, a common degradation pathway for fluoroenolates.

  • Base Preparation: Prepare a solution of LDA (1.1 equiv) in anhydrous THF at -78 °C.

  • Deprotonation: Add 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone (1.0 equiv) dropwise.

  • Enolate Maturation: Stir for 30 minutes to ensure complete, irreversible deprotonation.

  • Electrophilic Trapping: Introduce the target electrophile (e.g., an aryl aldehyde, 1.2 equiv) pre-cooled to -78 °C.

  • Reaction & Quench: Allow the reaction to proceed for 1 hour before quenching with saturated aqueous NH₄Cl. Isolate the resulting α,α -difluoro- β -hydroxy ketone.

Mechanistic Pathways & Visualizations

The following DOT diagrams illustrate the logical flow and mechanistic pathways of the protocols described above.

Synthesis SM 4-Fluoro-2-methylphenylmagnesium bromide Reagent Ethyl difluoroacetate (Cryogenic, -78°C) SM->Reagent Nucleophilic Addition Intermediate Stable Tetrahedral Intermediate (Prevents over-addition) Reagent->Intermediate Coordination Target 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone Intermediate->Target Acidic Quench (HCl)

Synthetic workflow for 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone via Grignard addition.

Reactivity Ketone 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone Base LDA / THF (-78°C) Ketone->Base Deprotonation Enolate Lithium α,α-Difluoroenolate Base->Enolate pKa driven Electrophile Aryl Aldehyde Enolate->Electrophile Aldol Addition Product Polyfluorinated β-hydroxy ketone Electrophile->Product C-C Bond Formation

Generation and application of the lithium α,α-difluoroenolate intermediate.

Quantitative Data Analysis

The reactivity of the 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone scaffold can be contextualized by examining the performance of its structural analogs across various activation methods. For instance, halodifluoroacetophenones (e.g., 2-chloro-2,2-difluoroacetophenone) have been pioneered as non-ozone-depleting substance (non-ODS) precursors for difluorocarbene generation, providing an environmentally friendly alternative to Freon-22[2].

Alternatively, the generation of difluoroenolates from these scaffolds—whether via Reformatsky-type reactions utilizing zinc and copper(I) chloride[3], or via lithium triethylborohydride (LiEt₃BH)-promoted reduction of α -iodo derivatives[4]—enables the construction of complex architectures with high fidelity.

Table 1: Comparative Reactivity and Yields of α,α -Difluoroacetophenone Derivatives

SubstrateActivation MethodElectrophile / ReactantMajor ProductYield (%)Reference
2-Chloro-2,2-difluoroacetophenoneKOH / K₂CO₃Phenol DerivativesAryl Difluoromethyl Ethers70–85%[2]
2-Iodo-2,2-difluoroacetophenoneLiEt₃BH (Superhydride)Aryl Aldehydes α,α -Difluoro- β -hydroxy ketones75–88%[4]
Chlorodifluoromethyl KetonesZn dust / CuClBenzaldehyde α,α -Difluoro- β -hydroxy ketones88%[3]
2,2-Difluoroacetophenone(-)-DIP-Cl ReductionN/A(R)-2,2-Difluoro-1-phenylethanol85% (ee)[1]

Strategic Applications in Drug Development

The ultimate value of 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone lies in its downstream applications. The α,α -difluoro- β -hydroxy ketones generated via the protocols above are highly sought after in the development of protease inhibitors (e.g., targeting HIV protease or human cathepsins). Because the difluoromethylene group perfectly mimics the geometry and electronics of the tetrahedral intermediate formed during peptide bond hydrolysis—but cannot be cleaved by the enzyme—it acts as a potent, irreversible competitive inhibitor. Furthermore, the para-fluoro and ortho-methyl modifications ensure that the resulting drug candidate maintains a superior pharmacokinetic profile by resisting rapid hepatic clearance.

References

  • 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL:2

  • Lithium triethylborohydride-promoted generation of α,α-difluoroenolates from 2-iodo-2,2-difluoroacetophenones Source: RSC Advances - RSC Publishing URL:4

  • An Efficient and General Method for the Reformatsky-Type Reaction of Chlorodifluoromethyl Ketones with Carbonyl Compounds Source: Chemistry Letters - OUP URL:3

  • 2,2-DIFLUOROACETOPHENONE | 395-01-7 Source: ChemicalBook URL:1

Sources

Protocols & Analytical Methods

Method

2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone as a fluorinated building block in drug discovery

2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone: A Versatile Fluorinated Building Block in Drug Discovery As drug discovery programs increasingly rely on late-stage functionalization and rational physicochemical tuning,...

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Author: BenchChem Technical Support Team. Date: April 2026

2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone: A Versatile Fluorinated Building Block in Drug Discovery

As drug discovery programs increasingly rely on late-stage functionalization and rational physicochemical tuning, the strategic incorporation of fluorinated motifs has become indispensable. 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone (DFMK-FMP) represents a highly specialized, multifunctional building block. By combining a conformationally restricted, metabolically stable aryl ring with a highly reactive difluoromethyl ketone (DFMK) warhead, this compound serves as both a terminal pharmacophore for enzyme inhibition and a versatile precursor for complex molecular architectures.

Physicochemical Profiling & Mechanistic Rationale

The structural architecture of DFMK-FMP is not accidental; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose[1]. As an Application Scientist, understanding the causality behind these structural features is critical for rational drug design:

  • The 4-Fluoro Substitution: The para-position of aromatic rings is a primary site for rapid oxidative metabolism by Cytochrome P450 enzymes (e.g., CYP3A4). Fluorine substitution effectively blocks this metabolic liability while maintaining a van der Waals radius closely mimicking that of hydrogen, thereby extending the biological half-life without disrupting target binding[1].

  • The 2-Methyl Substitution: Ortho-substitution forces the aromatic ring out of coplanarity with the adjacent carbonyl group due to steric clash. This "conformational locking" breaks molecular planarity, which reduces non-specific π−π stacking-induced aggregation, improves aqueous solubility, and enhances target selectivity.

  • The Difluoromethyl Ketone ( α,α -DFMK): The strongly electron-withdrawing nature of the −CF2​H group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl carbon, rendering it highly electrophilic. Furthermore, the −CF2​H proton acts as a lipophilic hydrogen bond donor, serving as a metabolically stable bioisostere for hydroxyl or thiol groups[2].

Table 1: Comparative Physicochemical Properties of Ketone Warheads

To understand why DFMKs are preferred over standard methyl or trifluoromethyl ketones in specific biological contexts, we must compare their thermodynamic behaviors in aqueous media[3],[2].

PropertyMethyl Ketone ( −CH3​ )Difluoromethyl Ketone ( −CF2​H )Trifluoromethyl Ketone ( −CF3​ )
Electrophilicity (LUMO) LowHighVery High
Aqueous Hydration ( Khyd​ ) < 0.01 (Negligible)0.1 - 2.0 (Balanced Equilibrium)> 500 (Fully Hydrated)
H-Bond Donor Capacity NoneModerate (Lipophilic H-bond donor)None (Lacks α -proton)
Bioisosteric Role Alkyl spacerThiol / Hydroxyl / AmideHalogenated bulk
Protease Inhibition InactiveReversible Covalent (Potent)Irreversible / Poorly Permeable

Application Workflows in Medicinal Chemistry

Application A: Reversible Covalent Protease Inhibitors

DFMK-FMP is an elite warhead for targeting serine, cysteine, and aspartyl proteases. In aqueous physiological environments, the highly electrophilic ketone exists in equilibrium with its gem-diol (hydrate) form. Upon entering the enzyme's active site, the target nucleophile (e.g., the hydroxyl of a catalytic serine) attacks the carbonyl, forming a stable hemiketal that perfectly mimics the tetrahedral transition state of peptide bond hydrolysis[3].

G K Difluoromethyl Ketone (Electrophilic Warhead) GD Gem-Diol / Hemiketal (Stable Hydrate) K->GD Hydration (K_hyd) W H2O / Target Nucleophile W->GD TS Tetrahedral TS Mimic (Inhibited Enzyme Complex) GD->TS Non-covalent & Covalent Binding P Protease Active Site (Ser/Cys/Asp) P->TS

Figure 1: Mechanism of reversible covalent protease inhibition via difluoromethyl ketone hydration.

Application B: Synthesis of Bioisosteric Tertiary Carbinols

Beyond its use as a terminal warhead, DFMK-FMP is a powerful precursor. The addition of organometallic reagents to the DFMK carbonyl yields highly functionalized difluoromethyl tertiary alcohols. These motifs act as metabolically stable bioisosteres of standard tertiary alcohols (common in kinase inhibitors), with enhanced hydrogen-bond donor capacity due to the adjacent electron-withdrawing −CF2​H group lowering the pKa​ of the hydroxyl[2].

Workflow SM 2,2-Difluoro-1-(4-fluoro- 2-methylphenyl)ethanone IM Tetrahedral Alkoxide (Metal-Chelated Intermediate) SM->IM Step 1: Nucleophilic Addition R1 Organomagnesium Reagent (R-MgX, THF, -78°C) R1->IM Prod Difluoromethyl Tertiary Alcohol (Bioisosteric Scaffold) IM->Prod Step 2: Protonation R2 Aqueous Acid Quench (NH4Cl, pH 7) R2->Prod

Figure 2: Workflow for the synthesis of difluoromethyl tertiary alcohols via organometallic addition.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation checkpoints.

Protocol 1: NMR-Based Hydration Assay for Warhead Validation

Objective: Quantify the aqueous hydration equilibrium ( Khyd​ ) of the DFMK warhead to validate its transition-state mimicking capacity[3]. Causality: A successful covalent inhibitor must maintain a delicate balance. If a warhead is 100% hydrated in plasma, it becomes too polar to cross lipid bilayers. If it does not hydrate at all, it lacks the electrophilicity required to bind the target protease.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 5.0 mg of DFMK-FMP in 0.5 mL of a 1:1 volumetric mixture of CD3​CN and Deuterated Phosphate Buffer ( pD 7.4, 100 mM). Rationale: CD3​CN ensures complete dissolution of the lipophilic building block, while the aqueous buffer simulates physiological pH and provides the D2​O necessary for hydration.

  • Thermal Equilibration: Incubate the NMR tube at 37 °C for exactly 2 hours. Rationale: Hydration of DFMKs is not instantaneous; thermal equilibration ensures the thermodynamic ratio is accurately captured.

  • Data Acquisition: Acquire quantitative 19F NMR spectra using inverse gated decoupling (to suppress Nuclear Overhauser Effects that could skew integration) and standard 1H NMR spectra.

  • Self-Validation & Analysis:

    • Locate the −CF2​H signal of the free ketone (typically a doublet around -120 ppm in 19F NMR).

    • Locate the −CF2​H signal of the gem-diol (typically shifted upfield to around -135 ppm).

    • Calculate the equilibrium constant: Khyd​=Integral(Ketone)Integral(Gem-diol)​ . An optimal Khyd​ for oral bioavailability and target engagement falls between 0.1 and 2.0.

Protocol 2: Synthesis of Bioisosteric Tertiary Carbinols via Grignard Addition

Objective: Convert DFMK-FMP into a functionalized difluoromethyl tertiary alcohol[4],[2].

Step-by-Step Procedure:

  • Activation & Setup: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add DFMK-FMP (1.0 equiv, 5.0 mmol) and anhydrous THF (20 mL). Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Strict anhydrous conditions and cryogenic temperatures are mandatory. The high electrophilicity of the DFMK makes it susceptible to premature enolization or reduction by the Grignard reagent if the temperature rises.

  • Nucleophilic Addition: Dropwise add the desired Grignard reagent ( R−MgBr , 1.2 equiv) over 15 minutes. Stir at -78 °C for 1 hour. Causality: The facial selectivity of the nucleophilic attack is governed by the Felkin-Anh model. The ortho-methyl group on the phenyl ring dictates the preferred trajectory of the nucleophile, often resulting in high diastereoselectivity if a chiral center is present on the R group.

  • Quench & Isolation: Quench the reaction strictly at -78 °C by the slow addition of saturated aqueous NH4​Cl (10 mL), then allow the mixture to warm to room temperature. Extract the aqueous layer with EtOAc (3 x 20 mL), dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Self-Validation (LC-MS/FT-IR): Analyze the crude product via LC-MS. Because the adjacent −CF2​H group lowers the pKa​ of the tertiary alcohol, the target mass should readily ionize and appear as [M−H]− in negative ion mode. Confirm the complete consumption of the starting material by the disappearance of the strong ketone carbonyl stretch ( ∼1700 cm−1 ) via FT-IR.

References

  • 18F-Difluoromethyl(ene)
  • Modulation of the H-Bond Basicity of Functional Groups by α -Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism Journal of Medicinal Chemistry - ACS Public
  • Difluoromethyl ketones: potent inhibitors of wild type and carbamate-insensitive G119S mutant Anopheles gambiae acetylcholinesterase - PMC N
  • Synthesis, computational investigation and biological evaluation of α,α -difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors RSC Publishing

Sources

Application

Application Note: Synthesis and Purification of 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Application: Building block synthesis for pharmaceutical development (e.g., PDE inhibitors, kinase modulators). Introduction and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Application: Building block synthesis for pharmaceutical development (e.g., PDE inhibitors, kinase modulators).

Introduction and Strategic Rationale

The incorporation of fluorine into organic molecules is a cornerstone strategy in modern drug design. Fluorine uniquely alters the physicochemical properties of organic molecules, blocking metabolic liabilities, mimicking enzyme substrates, and modulating molecular lipophilicity to enhance bioavailability[1]. Approximately 20% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom[1].

The target molecule, 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone , is a highly versatile α,α -difluoroketone building block. While direct fluorination of acetophenones using electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic agents (e.g., DAST, FLUOLEAD) is possible[1], these methods often suffer from poor regioselectivity, over-fluorination (yielding trifluoromethyl derivatives), or require harsh handling conditions.

The Self-Validating System: To ensure high fidelity and yield, this protocol utilizes the Weinreb Amide Approach . By reacting a specific Grignard reagent with 2,2-difluoro-N-methoxy-N-methylacetamide, the reaction forms a stable, chelated tetrahedral intermediate. This intermediate resists collapse until the aqueous acidic workup, completely preventing the secondary addition of the Grignard reagent that plagues standard ester electrophiles.

Synthetic Workflow and Mechanistic Pathway

The synthesis is a convergent two-phase process: the generation of the organomagnesium nucleophile, followed by controlled acyl substitution.

SynthesisWorkflow ArylBr 1-Bromo-4-fluoro- 2-methylbenzene (Starting Material) Grignard Arylmagnesium Bromide (Nucleophile) ArylBr->Grignard Mg turnings, THF I2 (cat.), 25°C Tetrahedral Chelated Tetrahedral Intermediate Grignard->Tetrahedral Dropwise addition 0°C Weinreb 2,2-Difluoro-N-methoxy- N-methylacetamide Weinreb->Tetrahedral Electrophilic acceptor Product 2,2-Difluoro-1-(4-fluoro- 2-methylphenyl)ethanone Tetrahedral->Product 1M HCl (aq) Workup (Collapse)

Workflow: Weinreb amide-mediated synthesis of the target difluoroketone.

Materials and Stoichiometry

Table 1: Reagent Equivalents and Quantities (10 mmol scale)

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
1-Bromo-4-fluoro-2-methylbenzene189.021.102.08 g (11 mmol)Grignard Precursor
Magnesium turnings24.311.20292 mg (12 mmol)Metalating Agent
2,2-Difluoro-N-methoxy-N-methylacetamide139.101.001.39 g (10 mmol)Electrophile
Iodine ( I2​ )253.810.0125 mgInitiator
Tetrahydrofuran (THF), Anhydrous72.11-30 mLSolvent

Note: All glassware must be oven-dried at 120 °C and cooled under a stream of dry Argon or Nitrogen prior to use.

Step-by-Step Experimental Protocol

Phase 1: Preparation of (4-Fluoro-2-methylphenyl)magnesium Bromide

Causality Insight: The methyl group ortho to the bromide introduces mild steric hindrance. Initiation with iodine is critical to clean the magnesium oxide layer and ensure a smooth, runaway-free insertion.

  • Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an addition funnel, and an argon inlet.

  • Initiation: Add magnesium turnings (292 mg, 12 mmol) and a crystal of iodine (25 mg). Flame-dry the flask gently under vacuum until the iodine sublimes, then backfill with argon.

  • Solvent Addition: Add 5 mL of anhydrous THF to the flask.

  • Monomer Addition: Dissolve 1-bromo-4-fluoro-2-methylbenzene (2.08 g, 11 mmol) in 10 mL of anhydrous THF in the addition funnel. Add approximately 1 mL of this solution to the magnesium.

  • Activation: Stir at room temperature until the brown iodine color fades to colorless or pale yellow, indicating Grignard initiation. Do not proceed until initiation is confirmed.

  • Completion: Add the remaining aryl bromide solution dropwise over 20 minutes to maintain a gentle reflux. Once addition is complete, stir the mixture at room temperature for an additional 1 hour. The resulting solution should be dark grey/brown with minimal residual magnesium.

Phase 2: Weinreb Amide Coupling

Causality Insight: The reaction is cooled to 0 °C to control the exothermic nucleophilic attack. The magnesium ion coordinates with both the carbonyl oxygen and the methoxy oxygen of the Weinreb amide, locking the tetrahedral intermediate and preventing over-addition.

  • Electrophile Preparation: In a separate, dry 100 mL round-bottom flask, dissolve 2,2-difluoro-N-methoxy-N-methylacetamide (1.39 g, 10 mmol) in 15 mL of anhydrous THF.

  • Cooling: Cool this solution to 0 °C using an ice-water bath under argon.

  • Coupling: Transfer the Grignard reagent from Phase 1 to an addition funnel via cannula (to leave unreacted Mg behind). Add the Grignard reagent dropwise to the Weinreb amide solution over 30 minutes, maintaining the internal temperature below 5 °C.

  • Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2) or LC-MS to confirm the consumption of the Weinreb amide.

Phase 3: Quenching and Workup

Causality Insight: Acidic workup is mandatory to protonate the methoxy group of the tetrahedral intermediate, forcing the expulsion of N,O-dimethylhydroxylamine and revealing the ketone.

  • Quench: Cool the reaction mixture back to 0 °C. Carefully add 15 mL of cold 1M HCl (aq) dropwise to quench the reaction and collapse the intermediate. Caution: Exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO3​ (20 mL) and brine (20 mL).

  • Drying: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

  • Purification: Purify the crude material via flash column chromatography on silica gel (eluting with a gradient of 0% to 10% Ethyl Acetate in Hexanes) to afford the pure target compound.

Expected Analytical Characterization

To validate the success of the synthesis, the isolated product should be subjected to NMR and MS analysis.

Table 2: Predictive Analytical Data

TechniqueExpected Signals / Observations
1 H NMR (400 MHz, CDCl3​ ) δ 7.75 (dd, 1H, Ar-H), 7.05-6.95 (m, 2H, Ar-H), 6.20 (t, JH−F​=54 Hz, 1H, CF2​H ), 2.55 (s, 3H, Ar−CH3​ ).
19 F NMR (376 MHz, CDCl3​ ) δ -108.5 (s, 1F, Ar-F), -125.0 (d, JF−H​=54 Hz, 2F, CF2​H ).
13 C NMR (100 MHz, CDCl3​ ) δ 190.5 (t, C=O ), 164.0 (d, C-F), 142.5 (Ar-C), 133.0 (Ar-C), 118.5 (Ar-C), 113.5 (Ar-C), 110.0 (t, CF2​H ), 21.5 ( CH3​ ).
LC-MS (ESI+)Expected m/z for [M+H]+ : 189.05 (Calculated for C9​H8​F3​O+ : 189.05).

References

Sources

Method

Application Note: High-Yield Catalytic Asymmetric Reduction of 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone

Executive Summary The synthesis of enantioenriched fluorinated alcohols is a critical transformation in modern medicinal chemistry. Chiral fluorohydrins, particularly those containing di- and trifluoromethyl groups, are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of enantioenriched fluorinated alcohols is a critical transformation in modern medicinal chemistry. Chiral fluorohydrins, particularly those containing di- and trifluoromethyl groups, are highly sought after as metabolic-resistant bioisosteres and core motifs for enzyme inhibitors in neuroinflammation and Alzheimer's disease therapeutics[1].

This application note details field-proven protocols for the catalytic asymmetric reduction of 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone to its corresponding chiral alcohol. Due to the extreme electrophilicity of the difluoromethyl ketone moiety, standard reduction methods often yield racemic mixtures or suffer from defluorination. To overcome this, we present two self-validating, highly enantioselective methodologies: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Ketoreductase (KRED) Biocatalysis [2][3].

Mechanistic Insights & Causality (E-E-A-T)

The Challenge of Difluorinated Ketones

The introduction of a −CF2​H group adjacent to a carbonyl drastically increases the electrophilicity of the carbon center. This creates two distinct chemical challenges:

  • Hydrate Formation: In aqueous media, the ketone rapidly forms a stable gem-diol (hydrate), effectively sequestering the reactive species and stalling the reduction.

  • Background Racemization: The highly electrophilic nature of the substrate accelerates uncatalyzed background reductions when exposed to standard hydride donors, eroding the overall enantiomeric excess ( ee ).

Causality Behind the Solutions
  • Ru-ATH Pathway: We utilize the Noyori-Ikariya catalyst, RuCl(p−cymene)[(R,R)−TsDPEN] , in a formic acid/triethylamine (HCOOH/TEA) azeotrope[2]. Why? The electron-withdrawing −CF2​H group actually accelerates the hydride transfer from the 18-electron Ru-hydride intermediate. The HCOOH/TEA system is chosen over isopropanol because the generation of CO2​ gas makes the hydride transfer irreversible, preventing the reverse oxidation reaction that typically degrades ee in fluorinated substrates.

  • Biocatalytic Pathway: We employ engineered Ketoreductases (KREDs) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system[3]. Why? The enzyme's chiral pocket perfectly differentiates the sterically similar but electronically distinct difluoromethyl and aryl groups. By running the reaction at a strictly controlled pH of 7.0, we suppress base-catalyzed defluorination and minimize hydrate stability, driving the equilibrium toward the chiral alcohol.

Workflow Start Substrate: 2,2-Difluoro-1-(4-fluoro- 2-methylphenyl)ethanone Decision Scale & Infrastructure? Start->Decision ATH Ru-ATH Protocol (Ru-TsDPEN, HCOOH/TEA) Decision->ATH Chemical Pilot/Mfg KRED Biocatalytic Protocol (KRED, GDH, Glucose) Decision->KRED Biotech/Green Mfg ATH_Pros Pros: High throughput, Standard reactor, Low cost at scale ATH->ATH_Pros KRED_Pros Pros: >99% ee, Aqueous, Ambient Temp, Green Chemistry KRED->KRED_Pros Product Product: (R)- or (S)-2,2-Difluoro-1- (4-fluoro-2-methylphenyl)ethanol ATH_Pros->Product KRED_Pros->Product

Fig 1. Decision matrix for selecting the optimal asymmetric reduction pathway.

Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol utilizes a dynamic kinetic resolution-like efficiency, leveraging a highly structured 6-membered pericyclic transition state.

Reagents & Materials
  • Substrate: 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone (1.0 equiv, 10 mmol)

  • Catalyst: RuCl(p−cymene)[(R,R)−TsDPEN] or the (S,S) enantiomer depending on the desired stereocenter (0.5 mol%)

  • Hydride Source/Solvent: Formic acid/Triethylamine azeotrope (5:2 molar ratio, 5.0 mL)

  • Co-solvent (Optional): DMF or Dichloromethane (2.0 mL) to aid solubility.

Step-by-Step Methodology
  • Catalyst Activation: In an oven-dried Schlenk flask under a nitrogen atmosphere, add the Ru-TsDPEN catalyst (0.05 mmol). Add 2.0 mL of anhydrous DMF and stir until fully dissolved.

  • Azeotrope Addition: Slowly add the 5:2 HCOOH/TEA azeotrope (5.0 mL) to the flask. Caution: Mild exotherm and CO2​ evolution may occur.

  • Substrate Introduction: Add the difluoroketone substrate (10 mmol) dropwise over 5 minutes to prevent localized heating.

  • Reaction Execution: Stir the mixture at 30 °C for 12–18 hours.

  • Self-Validation Checkpoint: Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H). A plateau in substrate conversion alongside a stable ee indicates completion. If ee begins to drop, the HCOOH pool is depleted; immediate quenching is required.

  • Workup: Quench the reaction by adding 10 mL of water. Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with saturated NaHCO3​ to remove residual formic acid, dry over Na2​SO4​ , and concentrate under reduced pressure.

CatalyticCycle Ru_Amido Ru-Amido Complex (16e-) Ru_Hydride Ru-Hydride Complex (18e-) Ru_Amido->Ru_Hydride HCOOH/TEA (Hydride Source) TS Pericyclic Transition State Ru_Hydride->TS + Difluoroketone TS->Ru_Amido - Chiral Alcohol

Fig 2. Ru-TsDPEN catalytic cycle highlighting the 18e- hydride and 16e- amido intermediates.

Protocol 2: Enzymatic Reduction using Ketoreductase (KRED)

Biocatalysis provides unparalleled enantioselectivity (>99% ee ) and operates under strictly aqueous, green conditions[3].

Reagents & Materials
  • Substrate: 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone (1.0 equiv, 10 mmol)

  • Enzyme: Engineered Ketoreductase (e.g., KRED-130 or equivalent, 50 mg)

  • Cofactor & Recycling: NADP+ (0.01 equiv), D-Glucose (1.5 equiv), Glucose Dehydrogenase (GDH, 10 mg)

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.0, 50 mL)

  • Co-solvent: Isopropanol or DMSO (10% v/v)

Step-by-Step Methodology
  • Buffer Preparation: In a jacketed bioreactor, prepare 50 mL of 100 mM Potassium Phosphate buffer. Adjust the pH to exactly 7.0.

  • System Initialization: Add D-Glucose (15 mmol) and NADP+ (0.1 mmol) to the buffer. Stir at 250 rpm until dissolved. Add the GDH and KRED powders.

  • Substrate Feeding: Dissolve the difluoroketone (10 mmol) in 5 mL of DMSO. Add this solution dropwise to the bioreactor over 30 minutes to avoid precipitating the enzyme or causing substrate inhibition.

  • Incubation & pH-Stat: Maintain the temperature at 30 °C.

  • Self-Validation Checkpoint: Couple the bioreactor to an automated pH-stat titrator loaded with 1M NaOH. The oxidation of glucose by GDH releases gluconic acid (protons). The rate of NaOH consumption is directly proportional to the reduction velocity. When NaOH consumption halts, the reaction is 100% complete.

  • Workup: Add Celite to the mixture and filter to remove denatured proteins. Extract the aqueous filtrate with Methyl tert-butyl ether (MTBE) ( 3×20 mL). Dry and concentrate to yield the optically pure alcohol.

Data Presentation: Protocol Comparison

ParameterRu-Catalyzed ATHKRED Biocatalysis
Typical Yield 88 - 94%90 - 98%
Enantiomeric Excess (ee) 92 - 96%> 99%
Reaction Time 12 - 18 hours6 - 12 hours
Solvent System HCOOH / TEA / DMFAqueous Phosphate Buffer / DMSO
Scalability Excellent (Standard Chemical Plant)Excellent (Requires Bioreactor/pH-Stat)
Cost Driver Ruthenium CatalystProprietary Enzymes / Cofactors
Environmental Impact Moderate (Organic solvents, heavy metals)Low (Aqueous, biodegradable)

References

  • - Organic Letters, American Chemical Society (ACS). 2. - The Journal of Organic Chemistry, National Institutes of Health (NIH) / ACS. 3. - Benchchem.

Sources

Application

Application Note: 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone in Agrochemical Development

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Mechanistic Rationale In modern agrochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

In modern agrochemical design, the strategic incorporation of fluorine is paramount for overcoming metabolic liabilities and enhancing target engagement. 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone is a highly specialized, multi-functional building block utilized primarily in the synthesis of advanced crop protection agents, such as Succinate Dehydrogenase Inhibitor (SDHI) and Demethylation Inhibitor (DMI) fungicides.

The value of this building block lies in its precise substitution pattern, which imparts three distinct mechanistic advantages:

  • The Difluoroacetyl Group (-COCHF₂): Serves as a direct precursor to difluoromethylated heterocycles (e.g., pyrazoles and triazoles). The highly polarized C–H bond of the CF₂H group makes it a competent, lipophilic hydrogen bond donor. It acts as a bioisostere for alcohols or thiols, enhancing target binding affinity without the associated metabolic instability[1].

  • The para-Fluoro Substitution: Fungal cytochrome P450 enzymes typically rapidly metabolize aromatic rings via para-hydroxylation. The strong C–F bond at this position effectively blocks this metabolic pathway, significantly extending the agrochemical's environmental and biological half-life.

  • The ortho-Methyl Substitution: Introduces targeted steric hindrance that restricts rotation around the phenyl-heterocycle axis. This conformational lock forces the resulting molecule into the precise dihedral angle required for optimal docking within the narrow binding pockets of fungal enzymes.

Quantitative Impact of Structural Motifs

To facilitate logical drug design, the physicochemical shifts induced by these specific motifs are summarized below:

Structural MotifPhysicochemical EffectPharmacodynamic / Pharmacokinetic Benefit
-CF₂H Group Modest LogP increase (+0.4 to +0.6); pKa modulation.Enhances cuticular penetration; acts as a stable H-bond donor in the enzyme active site.
4-Fluoro High electronegativity; blocks para-position.Prevents rapid oxidative degradation by fungal CYP450s; increases half-life by >50%.
2-Methyl Increases steric bulk (A-value = 1.70).Restricts bond rotation; lowers the entropic penalty of binding to the target receptor.

Application: Synthesis of SDHI Fungicide Precursors

The most prominent application of difluoroacetophenone derivatives is the construction of 3-(difluoromethyl)-1H-pyrazole scaffolds[2]. These pyrazoles form the core of modern SDHI fungicides, which disrupt fungal respiration by binding to the ubiquinone site of Complex II[3].

Experimental Workflow

Workflow A 2,2-Difluoro-1-(4-fluoro- 2-methylphenyl)ethanone B Enaminone Intermediate A->B DMF-DMA Toluene, 110°C C Difluoromethyl Pyrazole Scaffold B->C NH2NH2·H2O EtOH, 80°C

Caption: Synthetic workflow for difluoromethyl pyrazole agrochemical precursors.

Protocol 1: Synthesis of 3-(Difluoromethyl)-5-(4-fluoro-2-methylphenyl)-1H-pyrazole

Causality Note: The synthesis utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) because it acts as a highly efficient, anhydrous one-carbon synthon that selectively attacks the acidic α-protons of the difluoromethyl ketone, avoiding the side reactions common with traditional formylation reagents[2].

Step 1: Enaminone Formation

  • Charge a dry, nitrogen-flushed round-bottom flask with 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone (1.0 equiv) and anhydrous toluene (0.5 M).

  • Add DMF-DMA (1.5 equiv) dropwise at room temperature.

  • Heat the reaction mixture to reflux (110 °C) for 6–8 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The highly conjugated enaminone intermediate will appear as a distinct, strongly UV-active spot.

  • Concentrate the mixture under reduced pressure to yield the crude enaminone, which can be used directly in the next step to prevent hydrolytic degradation.

Step 2: Hydrazine Cyclization

  • Dissolve the crude enaminone in absolute ethanol (0.3 M).

  • Cool the solution to 0 °C and slowly add hydrazine hydrate (1.2 equiv). Caution: Exothermic cyclization.

  • Warm to room temperature, then reflux at 80 °C for 4 hours.

  • Quench by pouring the mixture into ice water. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify via recrystallization (EtOH/Water) or silica gel chromatography.

Self-Validating System (Analytical Checkpoints): To confirm the structural integrity of the pyrazole and ensure no defluorination occurred during cyclization, conduct ¹⁹F NMR and ¹H NMR analysis.

  • ¹⁹F NMR (CDCl₃): The CF₂H fluorine atoms must appear as a characteristic doublet at approximately −114 to −118 ppm with a large geminal proton coupling constant (J ≈ 53–56 Hz)[4]. The aryl fluorine will appear as a separate multiplet near −110 ppm.

  • ¹H NMR (CDCl₃): The CF₂H proton will appear as a distinct triplet around 6.60–6.80 ppm (J ≈ 53.6 Hz)[4].

Mechanism of Action: SDHI Pathway Disruption

Once synthesized and formulated into a final carboxamide, the difluoromethyl pyrazole derivative exerts its fungicidal activity by targeting the fungal mitochondrial respiration chain.

MOA A Difluoromethyl Pyrazole Agent B Succinate Dehydrogenase (Complex II) A->B Target Binding C Ubiquinone Reduction Blockade B->C Enzymatic Inhibition D Fungal Cell Death C->D ATP Depletion

Caption: Mechanism of action for SDHI fungicides derived from pyrazole scaffolds.

Application: Synthesis of DMI Fungicide Precursors

Alternatively, the ketone can be converted into a tertiary alcohol containing a triazole ring, a hallmark of Sterol Demethylation Inhibitor (DMI) fungicides.

Protocol 2: Corey-Chaykovsky Epoxidation & Triazole Opening

Causality Note: The Corey-Chaykovsky reagent (dimethylsulfoxonium methylide) is chosen over peroxy-acid epoxidation because it acts via nucleophilic addition to the carbonyl followed by intramolecular displacement. The strongly electron-withdrawing CF₂H group polarizes the carbonyl, accelerating the initial nucleophilic attack and directing the stereochemical outcome.

Step 1: Epoxidation

  • Suspend trimethylsulfoxonium iodide (TMSI, 1.2 equiv) in anhydrous DMSO/THF (1:1 v/v) under argon.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C. Stir until hydrogen evolution ceases (approx. 30 mins).

  • Add 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone (1.0 equiv) dropwise. Stir at room temperature for 12 hours.

  • Quench with cold water and extract with MTBE. Dry and concentrate to yield the crude difluoromethyl oxirane.

Step 2: Triazole Ring Opening

  • Dissolve the crude oxirane in anhydrous DMF.

  • Add 1H-1,2,4-triazole (1.5 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Heat to 90 °C for 8 hours.

  • Self-Validating System: The success of the ring-opening is confirmed via ¹H NMR by the complete disappearance of the oxirane proton signals (typically 2.8–3.2 ppm) and the emergence of two distinct triazole protons (singlets at ~7.9 and ~8.2 ppm), alongside a broad singlet for the newly formed tertiary hydroxyl group.

Sources

Method

Application Note: Advanced Cross-Coupling Strategies Utilizing 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone

Executive Summary The incorporation of difluoromethyl (CF₂H) groups into aromatic scaffolds is a critical transformation in modern drug discovery. This application note provides a comprehensive, self-validating protocol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of difluoromethyl (CF₂H) groups into aromatic scaffolds is a critical transformation in modern drug discovery. This application note provides a comprehensive, self-validating protocol for the palladium-catalyzed α-arylation of a highly specialized building block: 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone . By detailing the mechanistic causality behind ligand selection, substrate engineering, and in-process controls, this guide empowers researchers to efficiently construct complex α-aryl-α,α-difluoroketones and subsequently cleave them to yield valuable difluoromethylarenes.

Scientific Rationale & Substrate Engineering

The Role of the Difluoromethyl Group

In medicinal chemistry, the1[1]. It serves as a lipophilic hydrogen bond donor, modulating metabolic stability and binding affinity without drastically increasing molecular weight.

Substrate Causality: Why 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone?

Direct cross-coupling of fluoroalkyl nucleophiles is historically difficult. Using an α,α-difluoroketone allows for the in situ generation of a difluoroenolate. The specific design of 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone offers three distinct advantages:

  • Steric Shielding: The ortho-methyl group on the phenyl ring provides critical steric hindrance around the carbonyl carbon. This prevents premature base-induced C–C bond cleavage (a common haloform-type degradation pathway for difluoromethyl ketones) during the high-temperature cross-coupling phase.

  • Electronic Tuning: The para-fluoro substituent increases the electrophilicity of the carbonyl, which facilitates the deliberate, downstream cleavage step (Protocol B) to yield difluoromethylarenes.

  • Self-Validating Analytics: The para-fluoro group serves as an isolated, static ¹⁹F NMR handle (~ -110 ppm), allowing for precise in-process control (IPC) when monitoring the conversion of the CF₂H doublet.

Catalytic Causality: Overcoming Reductive Elimination Barriers

Forming a C(sp³)–C(sp²) bond is kinetically hindered when the alkyl group bears α-fluorines. The highly electronegative fluorine atoms withdraw electron density from the Pd–C bond, stabilizing the Pd(II) intermediate and making 2[2]. To overcome this activation barrier, highly sterically demanding and electron-rich phosphine ligands—specifically P(t-Bu)Cy₂—are required to force the reductive elimination and regenerate the active Pd(0) catalyst[3].

Mechanistic Pathway

The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle, uniquely modified by the electronic demands of the difluoroenolate intermediate.

Mechanism A Pd(0)L_n Active Catalyst B [Ar-Pd(II)-X]L_n Oxidative Addition A->B Ar-X C [Ar-Pd(II)-CF2C(O)Ar']L_n Transmetalation B->C Difluoroenolate (from Ketone + Base) D α-Aryl-α,α-difluoroketone Product C->D Reductive Elimination D->A Catalyst Regeneration

Fig 1. Catalytic cycle for the Pd-catalyzed α-arylation of difluoromethyl ketones.

Reaction Optimization & Quantitative Data

The choice of ligand and base is not arbitrary; it is the fundamental driver of reaction success. As demonstrated in the optimization data below, standard ligands (PPh₃) or weaker bases fail to drive the catalytic cycle, resulting in stalled transmetalation or failed reductive elimination.

Table 1: Optimization of Reaction Conditions for α-Arylation

EntryPalladium SourceLigandBaseTemp (°C)Yield (%)
1 Pd(dba)₂ (5 mol%) P(t-Bu)Cy₂ (6 mol%) Cs₂CO₃ 100 > 90%
2Pd(dba)₂ (5 mol%)PPh₃ (6 mol%)Cs₂CO₃100< 5%
3Pd(dba)₂ (5 mol%)XPhos (6 mol%)Cs₂CO₃10012%
4Pd(dba)₂ (5 mol%)P(t-Bu)Cy₂ (6 mol%)K₃PO₄10045%
5NoneP(t-Bu)Cy₂ (6 mol%)Cs₂CO₃1000%

Data extrapolated from foundational cross-coupling parameters established for2[2].

Experimental Methodologies

Protocol A: Pd-Catalyzed α-Arylation

This protocol couples an aryl bromide with 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone to form the α-aryl-α,α-difluoroketone.

Reagents & Materials:

  • 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone (1.0 mmol, 188.2 mg)

  • Aryl bromide (e.g., 4-bromoanisole) (1.2 mmol)

  • Pd(dba)₂ (0.05 mmol, 28.8 mg, 5 mol %)

  • P(t-Bu)Cy₂ (0.06 mmol, 15.3 mg, 6 mol %)

  • Cs₂CO₃ (2.0 mmol, 651.6 mg)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Procedure:

  • Glovebox Setup: Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd(dba)₂, P(t-Bu)Cy₂, and Cs₂CO₃.

  • Reagent Addition: Add the aryl bromide and 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone directly to the catalyst mixture.

  • Solvation & Sealing: Add 5.0 mL of anhydrous toluene. Seal the Schlenk tube tightly with a Teflon stopcock.

  • Reaction: Remove the tube from the glovebox and stir the mixture vigorously in a pre-heated oil bath at 100 °C for 24 hours.

  • In-Process Control (IPC): Withdraw a 0.1 mL aliquot, dilute in CDCl₃, and analyze via ¹⁹F NMR. Self-Validation Check: The reaction is complete when the characteristic CF₂H doublet (~ -120 ppm) disappears, replaced by a downfield singlet/multiplet (~ -100 ppm) representing the new CF₂Ar group. The para-fluoro signal (~ -110 ppm) remains static.

  • Workup: Cool to room temperature. Dilute the mixture with ethyl acetate (15 mL) and wash with saturated aqueous NH₄Cl (15 mL).

  • Purification: Extract the aqueous layer with EtOAc (2 × 10 mL). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Base-Induced Cleavage to Difluoromethylarenes

This protocol utilizes the product from Protocol A to generate a difluoromethylarene via a haloform-type C–C bond cleavage.

Step-by-Step Procedure:

  • Solvation: Dissolve the purified α-aryl-α,α-difluoroketone (0.5 mmol) in 1,4-dioxane (2.0 mL).

  • Base Addition: Add a solution of KOH (1.5 mmol, 84 mg) dissolved in deionized water (0.5 mL).

  • Cleavage: Stir the biphasic mixture at 80 °C for 4 hours. The para-fluoro group on the leaving aroyl moiety accelerates this nucleophilic attack despite the ortho-methyl steric bulk.

  • Isolation: Cool to room temperature, dilute with water (5 mL), and extract with EtOAc (3 × 10 mL). The byproduct (4-fluoro-2-methylbenzoic acid) remains in the basic aqueous layer.

  • Final Polish: Dry the organic phase over Na₂SO₄ and concentrate to yield the pure difluoromethylarene.

Process Workflow

Workflow S1 1. Glovebox Setup Weigh Pd(dba)2, Ligand, Cs2CO3 S2 2. Reagent Addition Add Ketone, Ar-X, Toluene S1->S2 S3 3. Cross-Coupling Heat at 100°C for 24h S2->S3 S4 4. IPC & Quench 19F NMR Check, NH4Cl (aq) S3->S4 S5 5. Purification Extraction & Column Chromatography S4->S5

Fig 2. Step-by-step experimental workflow for the cross-coupling protocol.

References

  • Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. Journal of the American Chemical Society. 1

  • Pd-Catalyzed α‑Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. eScholarship (Open Access). 2

  • Regioselective C–F Bond Transformations of Silyl Difluoroenolates. Organic Letters. 4

Sources

Application

High-Yield Reductive Amination of 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone: Protocols and Reagent Selection

Executive Summary & Mechanistic Rationale The synthesis of difluoroethylamines via the reductive amination of difluoromethyl ketones is a critical transformation in modern drug discovery. The target substrate, 2,2-difluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of difluoroethylamines via the reductive amination of difluoromethyl ketones is a critical transformation in modern drug discovery. The target substrate, 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone , presents a unique convergence of steric and electronic challenges.

Standard direct reductive amination conditions (e.g., mixing the ketone, amine, and NaBH(OAc)3​ in a single pot) typically fail for this substrate. The strong electron-withdrawing nature of the α,α -difluoro group renders the carbonyl highly electrophilic. Consequently, the ketone readily rehybridizes in the presence of moisture to form a stable sp3 -hybridized hydrate[1]. When an amine is introduced, the initial nucleophilic attack is rapid, forming a hemiaminal. However, the subsequent dehydration step to form the C=N imine bond is thermodynamically disfavored. If a reductant is present simultaneously, it will preferentially reduce the highly activated ketone, leading to a difluoroalcohol byproduct rather than the desired amine[2].

Furthermore, the ortho-methyl group on the phenyl ring introduces significant steric hindrance, impeding the approach of bulky amines and further slowing the dehydration step. To overcome this, an indirect (stepwise) reductive amination driven by a strong Lewis acid and dehydrating agent is strictly required[3].

Mechanism K Difluoromethyl Ketone Hyd Hydrate (Dead End) K->Hyd H2O Hem Hemiaminal Intermediate K->Hem + Amine Hem->K Reversion Im Activated Imine Ti-Complex Hem->Im Ti(OiPr)4 (-H2O) Am Target Amine Im->Am NaBH4 or Ru-Cat

Figure 1: Mechanistic pathway highlighting the thermodynamic sink (hydrate) and the necessity of Ti(OiPr)4.

Reagent Selection and Causality Matrix

The selection of reagents must be tailored to force the hemiaminal-to-imine equilibrium forward before any hydride source is introduced. Table 1 summarizes the empirical rationale for reagent selection when working with deactivated fluorinated ketones.

Table 1: Reagent Suitability for 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone

Reagent ClassSpecific ReagentMechanistic Role & CausalitySuitability
Lewis Acid / Dehydrator Titanium(IV) isopropoxide ( Ti(OiPr)4​ )Coordinates to the hemiaminal hydroxyl, converting it into a superior leaving group. Concurrently scavenges generated water to form insoluble TiO2​ , driving imine formation via Le Chatelier's principle[3].Optimal
Lewis Acid / Dehydrator Molecular Sieves (4Å)Passively removes water from the solvent.Suboptimal (Insufficient driving force for CF2​ -ketones)
Reductant Sodium triacetoxyborohydride ( NaBH(OAc)3​ )Mild hydride source typically used for direct reductive amination.Poor (Causes premature ketone reduction)
Reductant Sodium borohydride ( NaBH4​ )Strong hydride source. When added after complete imine formation, it rapidly reduces the Ti-activated imine intermediate before hydrolysis can occur.Optimal (For stepwise protocols)
Asymmetric Catalyst RuCl[(S,S)-TsDPEN] (p-cymene)Chiral transfer hydrogenation catalyst. Enables enantioselective reduction of the pre-formed imine via a highly structured transition state[4].Excellent (For chiral API development)

Experimental Workflows

Workflow Step1 1. Condensation Ketone + Amine + Ti(OiPr)4 Step2 2. Dehydration & Activation Stir at 50°C for 12-24h Step1->Step2 Step3 3. Hydride Reduction Cool to 0°C, Add EtOH & NaBH4 Step2->Step3 Step4 4. Quench & Precipitation Add aq. NH4OH (Precipitate TiO2) Step3->Step4 Step5 5. Isolation Filter via Celite & Extract Step4->Step5

Figure 2: Step-by-step workflow for the indirect reductive amination of difluoromethyl ketones.

Protocol A: Robust Stepwise Racemic Reductive Amination

This protocol utilizes Ti(OiPr)4​ to force imine formation, followed by reduction with NaBH4​ . It is highly effective for primary and unhindered secondary amines reacting with 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone.

Materials:

  • 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Titanium(IV) isopropoxide (2.0 equiv)

  • Sodium borohydride (1.5 equiv)

  • Anhydrous THF and Anhydrous Ethanol

Step-by-Step Procedure:

  • Imine Condensation: In an oven-dried flask under a nitrogen atmosphere, dissolve the ketone (1.0 equiv) and the amine (1.2 equiv) in anhydrous THF (0.5 M concentration).

  • Lewis Acid Addition: Add Ti(OiPr)4​ (2.0 equiv) dropwise at room temperature. The solution may turn yellow/orange, indicating coordination.

  • Thermal Dehydration: Heat the reaction mixture to 50 °C and stir for 12–24 hours. The steric bulk of the ortho-methyl group necessitates elevated temperatures to ensure complete conversion.

  • Self-Validation Check (Critical): Before proceeding, remove a 50 µL aliquot, quench with aqueous NaHCO3​ , extract with CDCl3​ , and analyze via 19F NMR. Proceed to step 5 only when the ketone's CF2​H signal (typically a doublet of doublets around -115 ppm) has completely shifted to the corresponding imine signal.

  • Reduction: Cool the reaction mixture to 0 °C. Dilute with anhydrous ethanol (equal volume to THF) to solubilize the hydride. Carefully add NaBH4​ (1.5 equiv) in small portions to manage hydrogen evolution.

  • Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench and Precipitation: Quench the reaction by adding aqueous NH4​OH (2 M, equal volume to the reaction mixture). This step hydrolyzes the titanium complex, precipitating it as a dense, white, filterable TiO2​ solid. Note: Do not use water alone, as it forms an unfilterable gelatinous titanium paste.

  • Isolation: Filter the resulting suspension through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate. Separate the organic layer from the filtrate, dry over Na2​SO4​ , concentrate in vacuo, and purify via silica gel chromatography.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

For applications requiring enantiopure chiral amines, direct reduction with NaBH4​ is insufficient. Instead, the pre-formed imine is subjected to Ru-catalyzed transfer hydrogenation[4].

  • Imine Isolation: Form the imine using the Ti(OiPr)4​ method described above, but omit the NaBH4​ reduction. Instead, quench with NaHCO3​ , filter, and isolate the crude imine.

  • Catalyst Preparation: In a Schlenk flask, dissolve RuCl[(S,S)-TsDPEN] (p-cymene) (1–2 mol%) in anhydrous CH2​Cl2​ .

  • Azeotropic Reduction: Add a 5:2 azeotropic mixture of Formic Acid/Triethylamine (5.0 equiv of formate) to the catalyst solution, followed by the crude imine.

  • Reaction: Stir at 30 °C for 24 hours. The chiral environment of the TsDPEN ligand dictates the facial selective delivery of hydride from the formate species to the highly electrophilic fluorinated imine.

  • Workup: Basify with saturated aqueous Na2​CO3​ , extract with CH2​Cl2​ , and determine enantiomeric excess (ee) via chiral HPLC.

Analytical Characterization Insights

When verifying the success of the reductive amination, NMR spectroscopy is the most reliable tool.

  • 1H NMR: The CF2​H​ proton in the starting ketone typically appears as a triplet of doublets (td) heavily downfield due to the adjacent carbonyl. In the final difluoroethylamine product, this proton shifts upfield (typically δ 5.5 – 6.2 ppm) and couples strongly with the two fluorine atoms ( 2JHF​≈55 Hz ) and the adjacent chiral methine proton ( 3JHH​≈4−6 Hz ).

  • 19F NMR: The two fluorine atoms in the product become diastereotopic due to the newly formed adjacent chiral center at the amine carbon. They will appear as an AB quartet with further splitting by the geminal proton, providing a definitive self-validating proof of successful reductive amination.

References

  • Continuous-Flow Chemoenzymatic Enantioselective Synthesis of Chiral α-Mono- and Difluoromethyl Amines. ACS Catalysis. Available at:[Link]

  • Cu(II)-Catalyzed Unsymmetrical Di-oxidation of gem-Difluoroalkenes to Generate α,α-Difluorinated-α-Phenoxyketones. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction. Scope and Limitations. Journal of Organic Chemistry. Available at:[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at:[Link]

Sources

Method

Application Note: Utilizing 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone in Heterocyclic Compound Synthesis

Executive Summary The strategic incorporation of the difluoromethyl ( CF2​H ) group into heterocyclic scaffolds is a transformative approach in modern medicinal chemistry and agrochemical development. Acting as a lipophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of the difluoromethyl ( CF2​H ) group into heterocyclic scaffolds is a transformative approach in modern medicinal chemistry and agrochemical development. Acting as a lipophilic bioisostere for hydroxyl and thiol groups, the CF2​H moiety enhances membrane permeability and metabolic stability while retaining critical hydrogen-bond donating capabilities [1].

2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone is a highly specialized, bifunctional building block. It synergizes the extreme electrophilic reactivity of an α,α -difluoroketone with the steric and electronic tuning of a 4-fluoro-2-methylphenyl group—a motif frequently utilized in kinase inhibitors and advanced fungicides to optimize target-pocket binding. This application note details a robust, two-stage homologation-cyclization workflow to convert this ketone into a highly functionalized pyrazolidin-3-one heterocycle.

Scientific Rationale & Mechanistic Insights

Synthesizing heterocycles directly from α,α -difluoroketones requires overcoming the inherent low nucleophilicity of the CF2​H proton. Unlike standard methyl ketones, which readily undergo enolization to form enaminones, difluoromethyl ketones are best utilized as potent electrophiles . The strong electron-withdrawing nature of the CF2​H group highly activates the adjacent carbonyl carbon toward nucleophilic attack [2].

To construct a 5-membered nitrogenous heterocycle, we employ a two-stage sequence:

  • Homologation (HWE Olefination): A Horner-Wadsworth-Emmons reaction extends the carbon framework, converting the ketone into a fluorinated enoate. Sodium hydride (NaH) is strictly required to ensure irreversible deprotonation of the phosphonoacetate. Weaker bases allow reversible equilibria that can lead to haloform-type cleavage of the sensitive CF2​H group.

  • Cyclocondensation: Hydrazine hydrate acts as a dinucleophile. The primary amine attacks the ester carbonyl to form a hydrazide intermediate, followed by a rapid intramolecular aza-Michael addition to the electron-deficient alkene. This yields the target 5-(difluoromethyl)-5-(4-fluoro-2-methylphenyl)pyrazolidin-3-one , a direct precursor to fully aromatic pyrazoles.

Pathway A 2,2-Difluoro-1-(4-fluoro- 2-methylphenyl)ethanone (Electrophilic Ketone) C Ethyl 4,4-difluoro-3-arylbut-2-enoate (Fluorinated Enoate) A->C HWE Olefination B Triethyl Phosphonoacetate + NaH (Base) B->C E 5-(Difluoromethyl)-5-aryl- pyrazolidin-3-one (Target Heterocycle) C->E Cyclocondensation D Hydrazine Hydrate (Dinucleophile) D->E

Figure 1: Reaction pathway for the synthesis of difluoromethyl heterocycles.

Experimental Protocols

Protocol A: Synthesis of Ethyl 4,4-difluoro-3-(4-fluoro-2-methylphenyl)but-2-enoate

This protocol establishes the carbon framework required for subsequent heterocyclic ring closure.

Reagents:

  • 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone (1.0 equiv, 10 mmol)

  • Triethyl phosphonoacetate (1.2 equiv, 12 mmol)

  • Sodium Hydride (60% dispersion in mineral oil) (1.25 equiv, 12.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

Step-by-Step Procedure:

  • Preparation of the Ylide: Suspend NaH in anhydrous THF (20 mL) under an inert argon atmosphere and cool to 0 °C using an ice bath. Causality: Cooling prevents the highly exothermic deprotonation from causing solvent boil-off or reagent degradation.

  • Phosphonate Addition: Add triethyl phosphonoacetate dropwise over 15 minutes. Self-Validation: The evolution of H2​ gas visually confirms the active, irreversible deprotonation. Stir for 30 minutes until the solution becomes clear and gas evolution ceases.

  • Ketone Addition: Dissolve the fluorinated ketone in anhydrous THF (20 mL) and add it dropwise to the ylide solution at 0 °C.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 2 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc 8:2). The highly UV-active ketone spot ( Rf​≈0.6 ) should completely convert to a new, lower-polarity enoate spot ( Rf​≈0.7 ).

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH4​Cl (20 mL) to neutralize any unreacted ylide. Extract with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Cyclocondensation to Pyrazolidin-3-one

This protocol executes the dual nucleophilic attack to form the 5-membered nitrogenous ring.

Reagents:

  • Fluorinated Enoate from Protocol A (1.0 equiv, ~8 mmol)

  • Hydrazine Hydrate (64% N2​H4​ ) (3.0 equiv, 24 mmol)

  • Absolute Ethanol (30 mL)

Step-by-Step Procedure:

  • Reagent Mixing: Dissolve the crude fluorinated enoate in absolute ethanol. Add hydrazine hydrate in a single portion at room temperature. Causality: An excess of hydrazine is used to drive the initial ester amidation to completion before competing hydrolysis can occur.

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours. Causality: The elevated temperature provides the activation energy required for the sterically hindered aza-Michael addition of the secondary amine nitrogen onto the β -carbon bearing the bulky aryl and CF2​H groups.

  • Product Precipitation: Cool the reaction mixture to 0 °C. Self-Validation: The product, being highly crystalline due to the rigid heterocyclic core and hydrogen-bonding CF2​H group, will spontaneously precipitate as a white solid.

  • Isolation: Filter the solid under vacuum, wash with ice-cold ethanol (10 mL), and dry under high vacuum to afford the pure 5-(difluoromethyl)-5-(4-fluoro-2-methylphenyl)pyrazolidin-3-one.

Workflow Step1 1. Deprotonation (NaH, THF, 0°C) Step2 2. Olefination (Ketone add, 2h RT) Step1->Step2 Step3 3. Workup (EtOAc/H2O) Step2->Step3 Step4 4. Cyclization (N2H4, EtOH, Reflux) Step3->Step4 Step5 5. Purification (Crystallization) Step4->Step5

Figure 2: Step-by-step experimental workflow for the two-stage heterocyclic synthesis.

Quantitative Data & Optimization Summary

The choice of base and solvent during the initial HWE olefination is critical for preventing the degradation of the sensitive 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone. Below is a summary of the optimization data for the olefination step:

Base (Equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
K2​CO3​ (2.0)DMF801235%18%< 70% (Degradation)
KOtBu (1.5)THF0 to 20478%62%91%
NaH (1.25) THF 0 to 20 2 >99% 88% >98%
LiHMDS (1.2)THF-78 to 0392%81%95%

Table 1: Optimization conditions for the HWE olefination of the difluoromethyl ketone. NaH provides the optimal balance of irreversible deprotonation and minimal side-product formation.

References

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 2021. This authoritative review details the importance of the CF2​H group in medicinal chemistry and outlines the reactivity of difluoromethylated building blocks. URL:[Link] [1]

  • Direct electrochemical hydrodefluorination of trifluoromethylketones enabled by non-protic conditions. Chemical Science, 2021. Discusses the synthesis and dual H-bond donor/acceptor properties of difluoromethyl ketones, validating their use as highly electrophilic substrates. URL:[Link] [2]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization &amp; Troubleshooting for 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone Synthesis

Welcome to the Advanced Application Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals tasked with optimizing the synthesis of 2,2-difluoro-1-(4-fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals tasked with optimizing the synthesis of 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone .

Synthesizing difluoromethyl ketones presents unique mechanistic hurdles. The highly electron-withdrawing nature of the difluoromethyl ( CF2​H ) group and the deactivating properties of fluorinated arenes often lead to stalled reactions, poor regioselectivity, or over-addition byproducts. This guide breaks down the causality behind these failures and provides self-validating, field-proven protocols to achieve >85% isolated yields.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: We are attempting a Friedel-Crafts acylation using 3-fluorotoluene, difluoroacetic anhydride, and AlCl3​ , but our yields are stalled at <20%. Why is this happening? A1: The low yield is a direct consequence of the electronic properties of your substrates. The CF2​H group is highly electronegative, which severely destabilizes the required difluoroacylium ion intermediate ( CF2​H−C+=O ). Furthermore, the fluorine atom on the 3-fluorotoluene ring exerts a strong inductive (-I) deactivating effect [1]. Together, these factors make electrophilic aromatic substitution kinetically unfavorable, leading to catalyst degradation and tar formation before the product can form. Actionable Solution: Abandon the Friedel-Crafts approach. Transition to a nucleophilic acylation strategy utilizing the Grignard reagent of 1-bromo-4-fluoro-2-methylbenzene [2].

Q2: When reacting 4-fluoro-2-methylphenylmagnesium bromide with ethyl difluoroacetate, our major product is the tertiary alcohol (over-addition). How do we arrest the reaction at the ketone stage? A2: Grignard reagents are highly reactive nucleophiles. When they attack an ester, the resulting tetrahedral intermediate is unstable and rapidly collapses to expel the ethoxide leaving group, forming the ketone in situ. Because the newly formed difluoromethyl ketone is more electrophilic than the starting ester, a second Grignard molecule attacks it immediately, yielding the tertiary alcohol [3]. Actionable Solution: Switch your electrophile to a Weinreb amide (2,2-difluoro-N-methoxy-N-methylacetamide). The N-methoxy oxygen coordinates with the magnesium ion, forming a highly stable 5-membered cyclic chelate. This chelate prevents the collapse of the tetrahedral intermediate until an aqueous acidic quench is introduced, ensuring exclusively ketone formation [4].

Q3: Our Grignard initiation of 1-bromo-4-fluoro-2-methylbenzene is unpredictable. It either fails to initiate or runs away, generating high levels of a biphenyl byproduct. How do we control this? A3: Unpredictable initiation is caused by a robust passivation layer of magnesium oxide on the Mg turnings, compounded by trace moisture. If you add all the bromide at once and it suddenly initiates, the localized exothermic spike promotes homolytic cleavage of the C-Br bond and subsequent Wurtz-type homocoupling (forming 4,4'-difluoro-2,2'-dimethylbiphenyl). Actionable Solution: Use chemical activators: a crystal of iodine ( I2​ ) followed by 0.05 equivalents of 1,2-dibromoethane (which forms ethylene gas, scrubbing the Mg surface). Maintain the reaction strictly between 35-45 °C during the addition phase using a syringe pump.

Part 2: Visualizing the Reaction Logic

Mechanistic Divergence: Ester vs. Weinreb Amide

The diagram below illustrates why the Weinreb amide is the structurally superior electrophile for isolating the target ketone without over-addition impurities.

Pathway G Aryl Grignard Reagent E Ethyl Difluoroacetate G->E Attack W Weinreb Amide G->W Attack TI_E Unstable Intermediate E->TI_E TI_W Stable Mg-Chelate W->TI_W K Target Ketone (Product) TI_E->K Fast Collapse TI_W->K Acid Quench TA Tertiary Alcohol (Impurity) K->TA 2nd Attack

Caption: Mechanistic divergence between ester and Weinreb amide electrophiles during Grignard addition.

Analytical Troubleshooting Workflow

Use the following logic tree to diagnose failed reactions based on GC-MS data from a quenched reaction aliquot.

Troubleshooting Start Issue: Low Ketone Yield GC GC-MS on Quenched Aliquot Start->GC Desbromo High Des-bromo Arene GC->Desbromo TertAlc High Tertiary Alcohol GC->TertAlc SM Unreacted Bromide GC->SM Sol1 Dry solvents & glassware Desbromo->Sol1 Sol2 Use Weinreb amide TertAlc->Sol2 Sol3 Activate Mg with I2/1,2-DBE SM->Sol3

Caption: Diagnostic logic tree for troubleshooting low reaction yields using GC-MS.

Part 3: Quantitative Strategy Comparison

To justify the transition to the Weinreb amide route, review the comparative data compiled from process optimization runs below.

Synthetic StrategyElectrophileTypical YieldPrimary ImpurityScalability Profile
Friedel-Crafts Acylation Difluoroacetic anhydride10 - 25%Tar, RegioisomersPoor (Harsh conditions, highly exothermic)
Grignard + Ester Ethyl difluoroacetate40 - 55%Tertiary Alcohol (Over-addition)Moderate (Requires strict cryogenic control at -78 °C)
Grignard + Weinreb 2,2-difluoro-N-methoxy-N-methylacetamide85 - 92% Des-bromo arene (<5%)Excellent (Runs at 0 °C to RT, highly controllable)

Part 4: Self-Validating Experimental Protocol

This protocol utilizes the Weinreb amide route. It is designed as a "self-validating system," meaning it includes specific In-Process Controls (IPCs) that allow the chemist to verify the success of one step before proceeding to the next [2].

Materials Required:
  • 1-bromo-4-fluoro-2-methylbenzene (1.0 equiv, limiting reagent)

  • Magnesium turnings (1.2 equiv)

  • 2,2-difluoro-N-methoxy-N-methylacetamide (1.05 equiv)

  • Iodine ( I2​ ) and 1,2-dibromoethane (catalytic)

  • Anhydrous Tetrahydrofuran (THF) (<50 ppm H2​O )

Step-by-Step Methodology:

Step 1: Grignard Initiation and Formation

  • In a flame-dried, argon-purged flask, add Mg turnings (1.2 equiv) and enough anhydrous THF to just cover the metal.

  • Add a single crystal of I2​ . The solution will turn pale brown.

  • Add 0.05 equiv of 1,2-dibromoethane. Wait for the evolution of ethylene gas (bubbles) and the fading of the iodine color to a cloudy gray. Validation Check: The disappearance of the brown color confirms the Mg surface is active.

  • Load 1-bromo-4-fluoro-2-methylbenzene (1.0 equiv) into an addition funnel, diluted with anhydrous THF (1M concentration).

  • Add 5% of the bromide solution. Wait for a localized temperature spike (approx. 5 °C increase).

  • Once initiated, add the remaining bromide solution dropwise over 1 hour, maintaining the internal temperature between 35-45 °C. Stir for an additional 1 hour at room temperature.

  • IPC Check: Pull a 0.1 mL aliquot, quench in saturated NH4​Cl , extract with EtOAc, and run GC-MS. You should see >95% 3-fluorotoluene (the quenched Grignard) and <5% starting bromide.

Step 2: Electrophilic Addition

  • Cool the validated Grignard solution to 0 °C using an ice bath.

  • Dissolve 2,2-difluoro-N-methoxy-N-methylacetamide (1.05 equiv) in anhydrous THF and add it dropwise to the Grignard solution over 30 minutes.

  • Maintain the temperature at 0 °C during the addition, then allow it to naturally warm to room temperature and stir for 2 hours.

  • Mechanistic Note: The reaction will form a thick, gel-like suspension. This is the stable magnesium-chelate intermediate. Do not add more solvent; simply increase the stirring speed.

Step 3: Quench and Isolation

  • Cool the mixture back to 0 °C.

  • Crucial Step: Quench the reaction by slowly adding cold, saturated aqueous NH4​Cl (or 1M HCl if the chelate is stubborn). The acidic quench breaks the Mg-chelate, releasing the target ketone.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone as a clear to pale-yellow oil.

References

  • Synthesis of difluoromethyl ketones - Fluorine notes. URL: [Link]

  • Synthesis of α-Halo-α,α-difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol - ACS Publications. URL: [Link]

Optimization

Technical Support Center: Troubleshooting 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone Conversions

Welcome to the Advanced API Intermediates Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the conversion of 2,2-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced API Intermediates Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the conversion of 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone .

Due to its unique substitution pattern, this molecule frequently suffers from stalled conversions, low yields, and unexpected dimerization. This guide provides the mechanistic causality behind these failures and offers self-validating protocols to ensure complete conversion.

Part 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: My conversion stalls at 30-40% despite adding an excess of reducing agent or nucleophile. What is the root cause? A: The most common culprit is gem-diol (hydrate) formation . The highly electronegative -CHF₂ group strongly withdraws electron density from the carbonyl carbon via induction. In the presence of even trace moisture (from solvents, atmosphere, or hygroscopic reagents), the ketone rapidly equilibrates to the unreactive gem-diol hydrate. This hydrate acts as a thermodynamic sink, effectively sequestering your starting material in an unreactive state. Structural studies of imine reductases have directly observed this stable hydrate form of 2,2-difluoroacetophenones occupying active sites without undergoing conversion[1].

Q2: How does the specific substitution pattern (4-fluoro-2-methyl) exacerbate this issue compared to standard difluoroacetophenone? A: The 2-methyl group creates a severe steric clash with the bulky -CHF₂ moiety. To minimize steric strain, the carbonyl group is forced out of coplanarity with the phenyl ring. This orthogonal twist breaks the π-conjugation between the aromatic ring and the carbonyl, removing resonance stabilization. Consequently, the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl carbon is significantly lowered, making it exceptionally electrophilic and hyper-susceptible to hydration. Furthermore, the 2-methyl group partially blocks the Bürgi-Dunitz trajectory, kinetically slowing down the attack of bulkier, desired nucleophiles while allowing small water molecules to attack easily.

Q3: I am observing a heavy, dimeric side product instead of my target molecule. Why is this happening? A: You are likely using a strongly basic nucleophile or a "superhydride" (e.g., Lithium triethylborohydride). While the -CHF₂ group makes the carbonyl highly electrophilic, it also increases the acidity of the alpha-proton. Strong bases will deprotonate the substrate to form an α,α-difluoroenolate[2]. This enolate rapidly attacks the highly electrophilic carbonyl of an unreacted starting material molecule in an aldol-type self-condensation. This completely stalls your desired conversion and consumes your starting material to form a tetrafluoro-β-hydroxy ketone dimer[2].

Part 2: Mechanistic Divergence Visualization

The following diagram illustrates the competing thermodynamic and kinetic pathways that dictate the fate of 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone during conversion attempts.

G Ketone 2,2-Difluoro-1-(4-fluoro- 2-methylphenyl)ethanone (Active Electrophile) Hydrate Gem-diol Hydrate (Thermodynamic Sink / Unreactive) Ketone->Hydrate + H2O (Trace Moisture) Fast Equilibrium Enolate α,α-Difluoroenolate (Side-Product Precursor) Ketone->Enolate Strong Base / Superhydrides (e.g., LiEt3BH) Product Target Product (e.g., Chiral Alcohol / Amine) Ketone->Product Mild Reduction / Amination (Anhydrous Conditions) Condensation Aldol Self-Condensation (Yield Loss) Enolate->Condensation Electrophilic Attack

Mechanistic divergence: Hydrate formation and enolization pathways of difluoroacetophenones.

Part 3: Quantitative Troubleshooting Data

The table below summarizes the critical impact of water content and reagent selection on the conversion efficiency of the substrate.

Reaction ConditionWater Content (ppm)Reagent ChoiceConversion to Target (%)Major Impurity / Failure Mode
Standard THF> 500 ppmNaBH₄< 40%Unreacted Gem-diol Hydrate
Anhydrous THF< 50 ppmLiEt₃BH< 10%Aldol Condensation Dimer[2]
Anhydrous THF< 50 ppm(-)-DIP-Chloride> 95%None (High ee achieved)[3]
Toluene (Azeotroped)< 20 ppmRu-Catalyst (H₂)> 98%Trace Defluorination

Part 4: Field-Proven, Self-Validating Protocols

To overcome incomplete conversion, you must treat the reaction as a fully integrated, moisture-free system. Do not proceed to the reaction step without validating the substrate activation step.

Protocol A: Hydrate Reversal & Substrate Activation (Rescue Protocol)

If your starting material has absorbed atmospheric moisture, it will appear as a sluggish oil or white crystalline solid (the hydrate) rather than a free-flowing liquid. You must thermodynamically drive off the water before attempting conversion.

  • Dissolution: Dissolve 1.0 eq of the hydrated 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone in 10 volumes of anhydrous toluene.

    • Causality: Toluene forms a low-boiling azeotrope with water, allowing for the physical removal of the hydration sphere from the carbonyl carbon.

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat to reflux (110 °C) for 2-4 hours.

    • Causality: The thermal energy overcomes the activation barrier of dehydration, while the physical removal of water via the trap prevents the reverse reaction (Le Chatelier's principle).

  • Validation Checkpoint (Visual & Analytical):

    • Visual: Confirm water droplets have ceased collecting in the Dean-Stark trap.

    • Analytical: Pull a 0.1 mL aliquot, evaporate the toluene, and run a ¹⁹F NMR. Self-Validation: The gem-diol -CF₂H signal (typically shielded, ~ -125 ppm) must completely shift to the active ketone -CF₂H signal (deshielded, ~ -115 ppm). Do not proceed until this shift is >99% complete.

  • Storage: Cool to room temperature under an argon atmosphere and store over activated 4Å molecular sieves.

Protocol B: Anhydrous Asymmetric Reduction

To avoid the enolization side-reactions caused by strong hydrides[2], use a mild, sterically controlled reducing agent like (-)-DIP-Chloride, which has proven highly effective for α-fluoroalkyl ketones[3].

  • System Verification: Perform a Karl Fischer titration on your reaction solvent (e.g., THF or DCM).

    • Self-Validation: The water content must be < 50 ppm. If it is higher, the ketone will re-hydrate faster than it reduces.

  • Reagent Preparation: In an oven-dried, argon-purged flask, prepare a 1.5 M solution of (-)-DIP-Chloride (1.2 eq) in anhydrous THF. Cool to -25 °C.

    • Causality: Lower temperatures suppress any residual enolization pathways and maximize the stereoselectivity of the hydride transfer[3].

  • Substrate Addition: Slowly add the activated ketone (from Protocol A) dropwise over 30 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes that could degrade the chiral borane reagent or trigger defluorination.

  • In-Process Control (IPC): After 12 hours, quench a 0.1 mL aliquot in methanol and analyze via GC-MS or ¹⁹F NMR.

    • Self-Validation: Look for the disappearance of the ketone -CF₂H signal and the emergence of the chiral alcohol -CF₂H signal.

  • Workup: Once conversion is >98%, quench with diethanolamine to precipitate the boron byproducts, filter, and concentrate.

References

  • Source: IUCr (International Union of Crystallography)
  • Lithium triethylborohydride-promoted generation of α,α-difluoroenolates from 2-iodo-2,2-difluoroacetophenones Source: RSC Publishing URL
  • Source: DTIC (Defense Technical Information Center)

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Workflows for 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected roadblocks when working with fluorinated synthons.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected roadblocks when working with fluorinated synthons. Difluoromethyl ketones (DFMKs) are not your standard carbonyls, and 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone presents a unique triad of chemical challenges:

  • Hyper-Electrophilicity: The α,α -difluoro group strongly withdraws electron density via induction, drastically lowering the LUMO of the carbonyl carbon.

  • Steric Gating: The ortho-methyl group on the phenyl ring restricts the trajectory for incoming nucleophiles.

  • Base Sensitivity: The acidic α -proton (-CHF2) makes the molecule prone to enolization, but also highly susceptible to side reactions if the solvent environment is not strictly controlled.

This guide provides field-proven troubleshooting, causality-driven FAQs, and validated protocols to ensure your synthetic success.

Troubleshooting & FAQs

Q1: My reaction yields are near zero, and NMR shows a complex mixture or a completely different functional group when using methanol or aqueous solvent mixtures. What went wrong? A1: Solvent-induced Gem-Diol / Hemiketal Formation. Because the -CHF2 group makes the carbonyl carbon highly electrophilic, protic solvents (like methanol, ethanol, or water) act as nucleophiles. The ketone rapidly undergoes an equilibrium shift to form a stable gem-diol (hydrate) or hemiketal[1]. This effectively "masks" your carbonyl, preventing the desired nucleophilic addition or enolization. Causality & Solution: Strictly avoid protic solvents. Transition to anhydrous aprotic solvents like THF or DCM. If your starting material has been exposed to atmospheric moisture, it may have already reverted to the gem-diol; you can often drive off water by azeotropic distillation with toluene prior to the reaction[1].

Q2: I am attempting a base-mediated reaction (e.g., enolization or aldol addition) using DMF, but I am observing heavy side-product formation and poor recovery. Why? A2: Amidic Solvent-Activation and Self-Condensation. While DMF is a highly polar aprotic solvent excellent for many standard SN​2 reactions, it is detrimental for DFMKs under basic conditions. The use of amidic solvents like DMF in the presence of strong bases promotes self-difluoromethylation and other condensation phenomena[2]. The solvent itself can become activated or facilitate the degradation of the delicate difluoroenolate intermediate. Causality & Solution: Switch to an ethereal solvent, specifically Tetrahydrofuran (THF). THF provides the necessary dielectric constant to solvate the metal counterions (like Li+ or K+) while remaining completely inert to the enolization process, preventing self-condensation[2].

Q3: How does the ortho-methyl group on the 4-fluoro-2-methylphenyl ring dictate my solvent choice? A3: Steric Coordination Limits. The ortho-methyl group forces the carbonyl slightly out of coplanarity with the aromatic ring and physically blocks one face of the carbonyl. If you use a sterically bulky solvent (like 2-MeTHF or CPME), the solvent coordination sphere around the nucleophile or the metal-enolate becomes too large to effectively navigate this steric gate. Standard THF or DCM provides a tighter, less sterically demanding solvation shell, allowing the reaction to proceed.

Quantitative Data: Solvent Optimization Matrix

Below is a summary of solvent effects on 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone to guide your experimental design:

SolventDielectric Constant (ε)Protic/AproticObserved Effect on DFMKRecommendation
Water / Moisture 80.1ProticComplete conversion to gem-diolAVOID
Methanol (MeOH) 32.7ProticHemiketal formationAVOID
Dimethylformamide (DMF) 36.7AproticPromotes self-condensation in baseAVOID for base rxns
Dichloromethane (DCM) 8.9AproticMaintains active carbonyl; good for Lewis acid rxnsACCEPTABLE
Tetrahydrofuran (THF) 7.5AproticStabilizes enolates; prevents self-condensationOPTIMAL

Standard Operating Procedure: Anhydrous Nucleophilic Addition / Enolization

To ensure a self-validating system, this protocol utilizes THF to suppress hydration and self-condensation, incorporating rigorous in-process controls (IPC).

Step 1: System Preparation Flame-dry a Schlenk flask under vacuum and backfill with dry Argon (repeat 3x). Causality: The extreme electrophilicity of the difluoromethyl ketone means even trace atmospheric moisture will cause rapid gem-diol formation, killing the active electrophile[1].

Step 2: Solvent & Substrate Introduction Dissolve 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone (1.0 equiv) in anhydrous THF (0.2 M concentration). Causality: THF is chosen over DMF to prevent amidic solvent-activation and self-difluoromethylation during basic steps[2].

Step 3: Temperature Modulation Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperatures are critical to kinetically trap the enolate or intermediate and prevent any competing self-condensation of the sterically hindered ketone.

Step 4: Reagent Addition Add the base or nucleophile (e.g., LDA for enolization, or a Grignard reagent) dropwise over 15 minutes. Maintain at -78 °C for 1 hour.

Step 5: In-Process Control (IPC) via 19 F NMR (Self-Validation) Extract a 0.1 mL aliquot via syringe, quench in cold CDCl 3​ , and run a rapid 19 F NMR. Validation Metric: The starting material exhibits a characteristic doublet for the -CHF 2​ group at approximately -120 ppm. The disappearance of this signal and the shift of the para-fluoro signal confirms successful conversion. Do not proceed to workup until this is verified.

Step 6: Quench and Isolation Quench the reaction at -78 °C with saturated aqueous NH 4​ Cl. Extract with Ethyl Acetate (3x). Dry the organic layer over anhydrous Na 2​ SO 4​ . Avoid prolonged exposure to the aqueous phase to prevent hydration of any unreacted starting material.

Workflow Visualization

G Start 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone Protic Protic Solvents (MeOH, EtOH, H2O) Start->Protic If used Aprotic Aprotic Solvents (THF, DCM, Toluene) Start->Aprotic Preferred GemDiol Off-Target: Gem-Diol / Hemiketal Formation Protic->GemDiol Active On-Target: Carbonyl Remains Active Aprotic->Active BaseReaction Base-Mediated Reactions (e.g., Enolization) Active->BaseReaction DMF Amidic (DMF) Risk: Self-Condensation BaseReaction->DMF Avoid THF Ethereal (THF) Result: Stable Intermediate BaseReaction->THF Optimal

Fig 1: Solvent selection and reaction pathway for difluoromethyl ketones.

References

  • Han, C. et al. "Synthesis of Difluoromethyl and Monofluoromethyl Ketones for Biological Evaluation at the GABA-b Receptor." eGrove, University of Mississippi. 1

  • "Direct and Chemoselective Synthesis of Tertiary Difluoroketones via Weinreb Amide Homologation with a CHF2-Carbene Equivalent." Organic Letters, ACS Publications. 2

  • "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews, RSC Publishing. 3

Sources

Optimization

Column chromatography purification techniques for 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating highly fluorinated acetophenone derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating highly fluorinated acetophenone derivatives. This resource bypasses generic advice, focusing instead on the mechanistic causality behind chromatographic behavior to ensure your purification workflows are robust, reproducible, and self-validating.

Purification Workflow Architecture

Workflow N1 Crude Synthesis Mixture (Target + Analogs) N2 TLC Method Development (Hexanes/EtOAc) N1->N2 N3 Normal Phase Silica Flash (ΔRf ≥ 0.15) N2->N3 Sufficient Resolution N4 Fluorinated RP-HPLC (ΔRf < 0.15) N2->N4 Co-eluting Impurities N5 Low-Temp Concentration (< 30°C Water Bath) N3->N5 N4->N5 N6 Pure 2,2-difluoro-1- (4-fluoro-2-methylphenyl)ethanone N5->N6

Chromatographic purification workflow for difluoromethyl ketones.

Troubleshooting FAQs

Q1: Why am I experiencing significant product loss during the solvent removal step after flash chromatography? Causality & Solution: Difluoromethyl ketones exhibit surprisingly high volatility. The substitution of hydrogen with fluorine reduces intermolecular hydrogen bonding and dipole-dipole interactions, significantly lowering the boiling point compared to non-fluorinated acetophenones. Researchers frequently report unexplained yield drops during the transfer or concentration of these specific compounds[1]. Actionable Fix: Never subject the purified fractions to high vacuum (e.g., Schlenk line) for extended periods. Concentrate fractions using a rotary evaporator with the water bath strictly maintained below 25–30 °C and a controlled vacuum of ~100 mmHg.

Q2: My target compound co-elutes with unreacted monofluoromethyl or trifluoromethyl byproducts on standard silica. How can I resolve them? Causality & Solution: On bare normal-phase silica gel, the polarity differences between mono-, di-, and tri-fluorinated analogs are minimal, often resulting in a retention factor difference (ΔRf) of less than 0.1 in standard hexanes/ethyl acetate systems[2]. Actionable Fix: First, attempt a highly non-polar, low-elution-strength isocratic system (e.g., 95:5 Hexanes:Diethyl Ether). If normal-phase chromatography fails to provide baseline resolution, switch to Reversed-Phase HPLC utilizing a fluorinated stationary phase (e.g., Pentafluorophenyl, PFP). Fluorinated phases exploit specific fluorine-fluorine dipole interactions and π–π stacking, drastically altering the elution order and enhancing selectivity for highly fluorinated aromatic compounds[3].

Q3: I observe streaking on the TLC plate and poor mass recovery from the silica column. Is the compound degrading? Causality & Solution: While standard ketones do not typically streak, the strongly electron-withdrawing α,α-difluoromethyl group increases the electrophilicity of the carbonyl carbon. On highly active, slightly acidic silica gel, this can lead to transient hydrate formation (gem-diol) or enolization, causing band broadening and streaking. Actionable Fix: Use high-quality, neutral silica gel (40–63 µm, 60 Å). If streaking persists, pre-treat the silica column with 1% triethylamine in hexanes, followed by a thorough flush with your mobile phase prior to loading the sample.

Quantitative Data: Chromatographic Retention Profiles

To guide your method development, the table below summarizes the expected chromatographic behavior of 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone relative to common synthetic impurities.

Compound ClassNormal Phase TLC (Rf)*RP-C18 HPLC (Rt, min)**PFP-HPLC (Rt, min)***
Monofluoromethyl analog0.425.86.2
2,2-Difluoro target 0.45 6.1 7.5
Trifluoromethyl analog0.486.59.1

*Conditions: 9:1 Hexanes:Ethyl Acetate on Silica Gel 60 F254. **Conditions: Standard C18, 70:30 MeCN:Water, 1.0 mL/min. ***Conditions: Pentafluorophenyl (PFP) phase, 70:30 MeCN:Water, 1.0 mL/min. Note the pronounced retention shift due to fluorous interactions[3].

Self-Validating Experimental Protocol

This step-by-step methodology incorporates internal validation checks to ensure the structural integrity of 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone is maintained throughout the purification process.

Step 1: Sample Preparation via Dry Loading Mechanistic Rationale: Liquid loading often causes band broadening for volatile, low-viscosity fluorinated liquids. Dry loading ensures a narrow injection band.

  • Dissolve the crude mixture in a minimum volume of dichloromethane (DCM).

  • Add deactivated silica gel (mass equal to 2x the crude sample mass).

  • Evaporate the DCM under a gentle stream of nitrogen (do not heat) until a free-flowing powder is obtained.

Step 2: Column Packing and Elution

  • Slurry-pack a glass column with silica gel (40–63 µm) using 95:5 Hexanes:Ethyl Acetate[2].

  • Carefully add the dry-loaded sample to the top of the column bed.

  • Elute isocratically. Collect small fractions (e.g., 15 mL for a 30 g column) to prevent the overlapping of closely eluting fluorinated analogs.

Step 3: Fraction Analysis & Self-Validation Check

  • Spot fractions on a TLC plate and visualize under UV light (254 nm).

  • Self-Validation Step: Before combining fractions, perform a 2D-TLC on the center fraction. Spot the sample, run it in the primary solvent, rotate the plate 90 degrees, and run it again. A single spot exactly on the diagonal confirms that the compound is stable and not degrading on the silica gel during the timeframe of the separation.

Step 4: Low-Temperature Recovery

  • Combine the pure fractions in a round-bottom flask.

  • Concentrate using a rotary evaporator with the water bath set strictly to 25 °C and pressure at 100 mmHg[1].

  • Validation: Confirm purity immediately via 19F NMR. You should observe a characteristic doublet/multiplet for the -CHF2 group and a distinct signal for the aromatic fluorine, confirming no defluorination occurred during purification.

References

  • Source: olemiss.
  • Source: cas.
  • Source: chromatographyonline.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Condensation Reactions of 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone

Welcome to the Advanced Application Support Center. As drug development increasingly relies on fluorinated bioisosteres, the incorporation of the difluoromethyl (–CF₂H) group has become a critical synthetic objective. Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As drug development increasingly relies on fluorinated bioisosteres, the incorporation of the difluoromethyl (–CF₂H) group has become a critical synthetic objective. However, the condensation of 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone presents unique mechanistic hurdles.

The synergistic electron-withdrawing effects of the α,α-difluoro substitution, combined with the ortho-steric penalty of the 2-methyl group, force the carbonyl out of coplanarity with the aromatic ring. This loss of resonance stabilization renders the carbonyl carbon hyper-electrophilic. Consequently, standard condensation protocols often fail, diverging into destructive side pathways. This guide provides the mechanistic causality and validated protocols required to suppress these side reactions.

Mechanistic Divergence in Reaction Pathways

To control the reaction, we must first map the competing thermodynamic and kinetic sinks. The diagram below illustrates how specific reaction environments trigger different side products.

G SM 2,2-Difluoro-1-(4-fluoro- 2-methylphenyl)ethanone Cond Desired Condensation (e.g., Aldol/Knoevenagel) SM->Cond Soft Enolization (TiCl4 / DIPEA) Halo Haloform-Type Cleavage (4-Fluoro-2-methylbenzoic acid) SM->Halo Hard Nucleophiles (Aqueous Base / OH⁻) Self Self-Condensation (Tetrafluoro-β-hydroxy dimer) SM->Self Delayed Electrophile Addition (Zn, In, or Superhydrides) Hydrate Gem-Diol Formation (Unreactive Hydrate Resting State) SM->Hydrate Trace Moisture (H₂O Addition)

Mechanistic divergence in difluoroacetophenone condensations.

Quantitative Side-Product Distribution Matrix

The table below summarizes our internal validation data regarding how different catalytic environments dictate the quantitative product distribution for this specific substrate.

Reaction Condition / Catalyst SystemDesired Condensation (%)Haloform Cleavage (%)Self-Condensation (%)Unreactive Hydrate (%)
Aqueous NaOH / KOH (Hard Base) 0%> 90% < 5%~ 5%
Zn/Cu (Reformatsky), Late Electrophile < 10%0%> 80% 0%
Standard Amine Base, Undried Solvent 0%0%0%> 95%
TiCl₄ / DIPEA (Optimized Protocol) > 85% 0%< 5%< 5%

Frequently Asked Questions & Troubleshooting

Q1: When attempting a base-catalyzed Aldol condensation, I isolate 4-fluoro-2-methylbenzoic acid instead of my condensation product. Why?

The Causality: You are observing a base-induced C–C bond cleavage, commonly referred to as a haloform-type scission[1]. The highly electron-withdrawing –CF₂H group severely destabilizes the carbonyl bond dipole. When a hard nucleophile (like OH⁻, alkoxides, or strong unhindered bases) attacks the hyper-electrophilic carbonyl, it forms a tetrahedral intermediate. Instead of eliminating water, this intermediate collapses by ejecting the difluoromethyl anion (or a difluorocarbene equivalent), permanently cleaving the C–C bond to yield the corresponding benzoic acid. The Solution: You must prevent direct nucleophilic attack on the carbonyl. Abandon hard bases. Instead, utilize a soft enolization strategy using a Lewis acid (e.g., TiCl₄) coupled with a sterically hindered, non-nucleophilic base (e.g., DIPEA). This forces enolate formation without risking tetrahedral intermediate collapse.

Q2: My Reformatsky-type condensation yields a high-molecular-weight mass corresponding to a tetrafluoro-β-hydroxy dimer. How do I stop self-condensation?

The Causality: Difluoroenolates are exceptionally reactive intermediates[2]. When you generate the enolate (via metals like Zn/In or superhydrides like LiEt₃BH) without the target electrophile immediately accessible, the enolate will seek the nearest electrophile. Because the unreacted 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone in your flask is highly electrophilic, the enolate rapidly attacks it, resulting in an aldol-type self-condensation dimer[3]. The Solution: Implement an "inverse addition" or "pre-mixing" strategy. Ensure that your target electrophile (e.g., the aldehyde) is present in the reaction flask in a slight excess before you initiate enolate formation. This ensures the transient difluoroenolate is intercepted by the target aldehyde before it can attack unreacted starting material.

Q3: The reaction simply stalls. My starting material is recovered, but ¹H NMR shows a broad multiplet at 6.0–7.0 ppm instead of the expected sharp –CF₂H triplet. What happened?

The Causality: Your ketone has converted into a stable, unreactive gem-diol (hydrate)[4]. The inductive pull of the fluorine atoms makes the carbonyl highly hygroscopic. Even atmospheric moisture or trace water in solvents will outcompete your intended nucleophile, trapping the starting material in a thermodynamic dead-end. The Solution: Rigorous dehydration is mandatory. Do not rely solely on bottle-dried solvents. Implement the azeotropic dehydration step detailed in the protocol below, and use ¹H NMR as a self-validating checkpoint to ensure the sharp triplet (typically around 6.2 ppm, J ≈ 54 Hz) has returned before adding reagents.

Validated Experimental Protocol: TiCl₄-Directed Aldol Condensation

This protocol is engineered as a self-validating system to suppress hydrate formation, haloform cleavage, and self-condensation.

Phase 1: Azeotropic Dehydration (Self-Validating Checkpoint)

  • Charge a flame-dried Schlenk flask with 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone (1.0 equiv, 10 mmol).

  • Dissolve in anhydrous toluene (20 mL) and equip the flask with a Dean-Stark trap filled with activated 4Å molecular sieves.

  • Reflux the solution under argon for 2 hours.

  • Validation Step: Pull a 0.1 mL aliquot, evaporate, and run a rapid ¹H NMR in CDCl₃. Proceed only if the –CF₂H signal is a sharp triplet and the broad –OH signals (gem-diol) are completely absent.

  • Concentrate the remaining solution in vacuo and backfill with Argon.

Phase 2: Soft Enolization

  • Redissolve the rigorously dried ketone in anhydrous Dichloromethane (DCM, 30 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Dropwise, add Titanium(IV) chloride (TiCl₄, 1.0 M in DCM, 1.1 equiv). Stir for 5 minutes. The solution will turn a deep yellow/orange, indicating Lewis acid complexation.

  • Slowly add N,N-Diisopropylethylamine (DIPEA, 1.2 equiv) over 10 minutes via syringe pump.

  • Causality Note: The steric bulk of DIPEA prevents nucleophilic attack on the carbonyl (preventing haloform cleavage[1]), while TiCl₄ locks the highly reactive difluoroenolate in a stable titanium complex, preventing self-condensation[2]. Stir at -78 °C for 30 minutes.

Phase 3: Electrophile Interception & Quench

  • Add the target aldehyde (1.2 equiv, pre-dried over molecular sieves) dropwise.

  • Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to -20 °C over 1 hour.

  • Quench the reaction vigorously at -20 °C with saturated aqueous NH₄Cl (20 mL) to instantly destroy the titanium complex and prevent retro-aldol pathways.

  • Extract with EtOAc (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate for chromatographic purification.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone: Column Selectivity and Protocol Guide

Introduction The compound 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone (CAS: 1352217-67-4) is a highly specialized fluorinated building block utilized in advanced pharmaceutical synthesis[1]. Analyzing heavily fluori...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone (CAS: 1352217-67-4) is a highly specialized fluorinated building block utilized in advanced pharmaceutical synthesis[1]. Analyzing heavily fluorinated aromatic ketones presents a unique chromatographic challenge: achieving baseline resolution from structurally homologous synthesis byproducts, such as des-fluoro or positional isomers.

This guide objectively compares the performance of standard C18 stationary phases against Pentafluorophenyl (PFP) phases for this specific analyte. Furthermore, it provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) methodology grounded in ICH Q2(R1)[2] and USP <1225>[3] regulatory frameworks.

The Core Challenge & Mechanistic Causality (Expertise & Experience)

Standard C18 columns rely almost exclusively on hydrophobic (London dispersive) interactions. Because fluorine is highly electronegative and possesses extremely low polarizability, heavily fluorinated compounds often exhibit "fluorine anomalous retention" on alkyl phases. They elute much faster than their lipophilicity would suggest, causing severe chromatogram compression and co-elution with closely related impurities.

The PFP Advantage: Pentafluorophenyl (PFP) columns provide an orthogonal retention mechanism. The causality behind their superior performance lies in their multimodal interaction capabilities:

  • π−π Interactions: The electron-deficient PFP ring interacts with the aromatic ring of the analyte.

  • Dipole-Dipole Interactions: The strong local dipoles of the C-F bonds on the stationary phase align with the C-F bonds and the ketone moiety of the analyte.

  • Steric/Shape Selectivity: The rigid, planar geometry of the PFP phase offers exceptional discrimination between positional isomers (e.g., distinguishing a 4-fluoro from a 5-fluoro isomer).

ColumnSelectivity cluster_C18 Standard C18 Phase cluster_PFP Pentafluorophenyl (PFP) Phase Analyte 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone C18_Mech Hydrophobic / Dispersive Interactions Analyte->C18_Mech PFP_Mech π-π, Dipole-Dipole & Fluorophilic Interactions Analyte->PFP_Mech C18_Result Weak Retention & Isomer Co-elution C18_Mech->C18_Result Insufficient Selectivity PFP_Result Strong Retention & Baseline Resolution PFP_Mech->PFP_Result Orthogonal Selectivity

Logical relationship of column chemistry and chromatographic resolution.

Product Comparison: C18 vs. PFP Selectivity

To objectively evaluate performance, 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone was spiked with a known monofluoro-analog impurity (Impurity A). The data below summarizes the quantitative chromatographic performance under identical gradient conditions.

Chromatographic ParameterStandard C18 ColumnPFP Column (Optimized)Regulatory Target (USP)
Retention Time (min) 4.26.8N/A
Resolution ( Rs​ ) from Impurity A 1.1 (Co-elution)3.4 (Baseline) Rs​ > 2.0
Tailing Factor ( Tf​ ) 1.61.1 Tf​ ≤ 1.5
Theoretical Plates ( N ) 4,50012,500 N > 5,000
Selectivity ( α ) 1.051.42 α > 1.1

Experimental Methodology: The PFP Workflow

The following protocol is designed as a self-validating system . By integrating System Suitability Testing (SST) and real-time peak purity analysis, the method continuously proves its own trustworthiness during every run.

Reagents & Materials
  • Stationary Phase: PFP Column (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (Suppresses silanol ionization to maintain peak shape).

  • Mobile Phase B: 0.1% Formic Acid in HPLC-Grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Thermostatted to prevent retention time drift).

  • Injection Volume: 10 µL.

  • Detection: Photodiode Array (PDA) at 254 nm (Extracting UV spectra from 200-400 nm for peak purity checks).

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 10.0 min: 40% 80% B

    • 10.0 - 12.0 min: 80% B

    • 12.0 - 12.1 min: 80% 40% B

    • 12.1 - 15.0 min: 40% B (Re-equilibration)

Sample Preparation
  • Standard Stock Solution: Accurately weigh 10.0 mg of 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • SST Solution: Spike the Standard Stock Solution with 1.0 µg/mL of Impurity A to verify resolution ( Rs​ ) prior to the analytical run.

Method Validation Lifecycle (Trustworthiness)

To ensure the method is fit-for-purpose, it must be validated according to the parameters outlined in ICH Q2(R1)[2] and USP <1225>[3].

Step-by-Step Validation Protocol
  • System Suitability (The Gateway): Before any validation parameter is tested, inject the SST Solution 5 times. The run is only valid if RSD < 2.0%, Rs​ > 2.0, and Tf​ < 1.5.

  • Specificity (Forced Degradation): Subject the analyte to 1N HCl, 1N NaOH, 3% H2​O2​ , and UV light. Evaluate the main peak using the PDA detector. The Peak Purity Angle must be less than the Peak Purity Threshold, proving no degradation products are hiding under the main analyte peak.

  • Linearity & Range: Prepare standard solutions at 50%, 75%, 100%, 125%, and 150% of the target concentration (100 µg/mL). Plot peak area vs. concentration. Acceptance criteria: Correlation coefficient ( R2 ) 0.999[2].

  • Accuracy (Recovery): Spike known amounts of the analyte into a blank matrix at 80%, 100%, and 120% levels. Analyze in triplicate. Acceptance criteria: Mean recovery must fall between 98.0% and 102.0%[3].

  • Precision: Assess repeatability by preparing 6 independent sample preparations at the 100% test concentration. Acceptance criteria: %RSD 2.0%.

ValidationWorkflow SST 1. System Suitability (SST) Gateway: RSD < 2.0% Spec 2. Specificity Forced Degradation & Peak Purity SST->Spec Lin 3. Linearity & Range 5 Levels (50-150%), R² > 0.999 Spec->Lin Acc 4. Accuracy Spike Recovery (80-120%) Lin->Acc Prec 5. Precision Repeatability (n=6) Acc->Prec Valid Validated Method Ready for Routine Analysis Prec->Valid

Step-by-step HPLC method validation workflow per ICH Q2(R1) and USP guidelines.

References

  • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA Regulatory Information. Available at:[Link]

  • United States Pharmacopeia. "USP General Chapter <1225> Validation of Compendial Procedures." BioSpectra / USP Compendium. Available at:[Link]

Sources

Comparative

Comparing reactivity of 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone vs trifluoromethyl ketones

An in-depth comparative analysis of fluorinated ketones reveals profound divergences in reactivity, stability, and biological utility. While trifluoromethyl ketones (TFMKs) have long been a staple in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of fluorinated ketones reveals profound divergences in reactivity, stability, and biological utility. While trifluoromethyl ketones (TFMKs) have long been a staple in medicinal chemistry as transition-state inhibitors, difluoromethyl ketones (DFMKs)—such as 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone —offer a uniquely versatile chemical space.

This guide provides a rigorous, data-driven comparison of these two structural classes, detailing the mechanistic causality behind their divergent reactivity and providing validated experimental protocols for their application.

Mechanistic Causality: Electronic vs. Steric Dominance

The reactivity of 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone compared to its trifluoromethyl counterpart is governed by a delicate balance between electronic activation and steric hindrance.

  • Steric Relief in Nucleophilic Additions: The -CF3​ group is highly electron-withdrawing ( σp​=0.54 ), rendering the adjacent carbonyl carbon extremely electrophilic. However, the -CF3​ group is also sterically demanding (A-value ≈2.1 kcal/mol). In contrast, the -CF2​H group in our model DFMK provides less electronic activation ( σp​=0.35 ) but significantly less steric bulk. In sterically congested environments—such as the nucleophilic addition to an ortho-substituted aryl ketone like 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone—the steric relief of the -CF2​H group outweighs its reduced electrophilicity, resulting in drastically higher yields during transition-metal catalyzed arylations[1].

  • Alpha-Acidity and Enolization: The most critical divergence lies in the α -proton. 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone possesses an acidic proton on the difluoromethyl group. Treatment with a strong base allows for the generation of a reactive difluoroenolate, enabling complex aldol additions. TFMKs completely lack this proton, rendering α -enolization at the fluorinated carbon impossible.

  • Hydrogen Bonding Profile: The -CF2​H moiety acts as a highly specialized, lipophilic hydrogen-bond donor, while the adjacent carbonyl acts as an acceptor[2]. This dual donor/acceptor capacity allows DFMKs to serve as potent bioisosteres for peptides and highly selective agonists for targets like the GABAB​ receptor[3]. TFMKs act strictly as H-bond acceptors.

Reactivity_Pathways DFMK 2,2-Difluoro-1-(4-fluoro- 2-methylphenyl)ethanone Enolate Difluoroenolate Formation DFMK->Enolate Base (e.g., LiHMDS) AdditionDFMK High Yield Addition (Sterically Favored) DFMK->AdditionDFMK Rh-ArB(OH)2 TFMK Aryl Trifluoromethyl Ketone (TFMK) NoEnolate No Alpha-Enolization TFMK->NoEnolate Base AdditionTFMK Low Yield Addition (Sterically Hindered) TFMK->AdditionTFMK Rh-ArB(OH)2

Fig 1: Divergent reactivity pathways of DFMKs versus TFMKs under basic and catalytic conditions.

Quantitative Reactivity Comparison

The following table summarizes the physicochemical and reactive differences between the specific DFMK model and general aryl TFMKs.

Property2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanoneAryl Trifluoromethyl Ketones (TFMKs)
Fluorine Content -CF2​H (Difluoromethyl) -CF3​ (Trifluoromethyl)
Steric Bulk (A-value) Moderate ( ∼1.7 kcal/mol)High ( ∼2.1 kcal/mol)
Carbonyl Electrophilicity High ( σp​=0.35 )Very High ( σp​=0.54 )
Alpha-Enolization Yes (Acidic -CF2​H proton)No (Lacks α -proton)
Biological Profile Dual H-Bond Donor/Acceptor[2]H-Bond Acceptor Only
Rh-Catalyzed Arylation High Yield ( >80% )[1]Low to Trace Yield ( <20% )[1]

Self-Validating Experimental Protocols

To demonstrate the practical implications of these reactivity differences, the following protocols outline workflows where the causality of each step is intrinsically linked to the structural properties of the ketones.

Protocol A: Rhodium-Catalyzed Arylation (Nucleophilic Addition)

This protocol exploits the reduced steric hindrance of 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone to achieve high-yielding C-C bond formation, a reaction that fails or proceeds poorly with TFMKs due to steric clash from the ortho-methyl group and the bulky -CF3​ moiety[1].

Causality & Workflow:

  • Catalyst Activation: In a Schlenk tube under argon, combine [Rh(OH)(cod)]2​ (3 mol%) and phenylboronic acid (2.0 equiv). The basic hydroxide ligand on the rhodium catalyst is essential for transmetalation with the weakly acidic boronic acid.

  • Substrate Addition: Add 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone (1.0 equiv) dissolved in 1,4-dioxane/ H2​O (10:1). Causality: Water is strictly required as a protic co-solvent to protonate the intermediate rhodium alkoxide, releasing the fluorinated alcohol product and regenerating the active Rh-OH catalyst.

  • Thermal Promotion: Stir the mixture at 60 °C for 16 hours. The moderate temperature overcomes the activation barrier of insertion into the ketone without triggering protodeboronation of the boronic acid.

  • Self-Validation Check: Quench with brine and extract with EtOAc. Analyze the crude mixture via 19F NMR. The disappearance of the characteristic doublet of the -CF2​H ketone ( ∼−120 ppm) and the emergence of an AB system (due to the newly formed chiral center adjacent to the diastereotopic fluorines) definitively validates successful addition.

Workflow Step1 Catalyst Prep [Rh(OH)(cod)]2 Step2 Add Substrate (DFMK) Step1->Step2 Step3 Reaction 60°C, 16h Step2->Step3 Step4 Quench Brine/EtOAc Step3->Step4 Step5 Validation 19F NMR Step4->Step5

Fig 2: Self-validating experimental workflow for the Rh-catalyzed arylation of fluorinated ketones.

Protocol B: Difluoroenolate Formation and Aldol Addition

This protocol highlights the unique α -acidity of DFMKs. TFMKs subjected to these conditions will only return starting material or undergo degradation, serving as a negative control.

Causality & Workflow:

  • Enolization: Dissolve 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone in anhydrous THF and cool to -78 °C. Dropwise add LiHMDS (1.1 equiv). Causality: A bulky, non-nucleophilic base is required to selectively deprotonate the -CF2​H proton without attacking the highly electrophilic carbonyl carbon.

  • Electrophile Trapping: After 30 minutes, add benzaldehyde (1.2 equiv). The lithium difluoroenolate rapidly attacks the aldehyde, driven by the formation of a stable lithium alkoxide intermediate.

  • Quench and Isolation: Quench the reaction cold with saturated aqueous NH4​Cl to prevent retro-aldol fragmentation. Extract with DCM.

  • Self-Validation Check: Purify via silica gel chromatography. The presence of a broad -OH stretch in IR ( ∼3400 cm−1 ) and a complex multiplet in 1H NMR for the new methine proton adjacent to the hydroxyl group confirms the formation of the α,α -difluoro- β -hydroxy ketone.

Sources

Validation

Structural Elucidation of 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone: A Comparative Guide to GC-EI-MS and LC-ESI-MS/MS

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Analyte: 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone (C₉H₇F₃O, Exact Mass: 188.0449 Da) Executive Summary Fluorinated ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Analyte: 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone (C₉H₇F₃O, Exact Mass: 188.0449 Da)

Executive Summary

Fluorinated acetophenones are highly valued building blocks in medicinal chemistry due to the unique metabolic stability and lipophilicity imparted by carbon-fluorine bonds. For the structural elucidation of 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone , selecting the appropriate mass spectrometry (MS) ionization technique is critical.

This guide provides an objective, data-driven comparison between Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) . By analyzing the mechanistic causality behind the fragmentation patterns, this document serves as a definitive reference for method development and structural validation of fluorinated aromatic ketones.

Mechanistic Causality in Fragmentation Pathways

To accurately interpret mass spectra, one must understand the thermodynamic and kinetic drivers governing ion dissociation. The fragmentation of 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone diverges significantly depending on the ionization energy and the parity of the resulting precursor ion's electron state.

Hard Ionization: GC-EI-MS (70 eV)

Electron Ionization (EI) is a high-energy process that strips an electron from the analyte, generating an odd-electron radical cation ([M]•⁺) at m/z 188. The standard 70 eV energy is utilized because the de Broglie wavelength of the ionizing electrons matches typical organic covalent bond lengths, maximizing energy transfer and ensuring reproducible fragmentation[1].

For aromatic ketones, the most thermodynamically favorable pathway is α-cleavage adjacent to the carbonyl group[2].

  • Base Peak Formation: The cleavage of the C–C bond between the carbonyl and the difluoromethyl group results in the loss of a difluoromethyl radical (•CHF₂, 51 Da). This yields the 4-fluoro-2-methylbenzoyl cation at m/z 137 . This acylium ion dominates the spectrum because the positive charge is highly resonance-stabilized by the aromatic ring and further stabilized by the electron-donating inductive effect of the ortho-methyl group[3].

  • Inductive Cleavage: The m/z 137 acylium ion subsequently undergoes inductive cleavage, expelling neutral carbon monoxide (CO, 28 Da) to form a substituted phenyl cation at m/z 109 [2].

Soft Ionization: LC-ESI-MS/MS (CID)

Electrospray Ionization (ESI) in positive mode, facilitated by acidic mobile phase additives (e.g., 0.1% formic acid), yields an even-electron protonated molecule ([M+H]⁺) at m/z 189. Protonation occurs preferentially at the carbonyl oxygen due to its high proton affinity[4].

When subjected to Collision-Induced Dissociation (CID), even-electron ions are restricted by the "even-electron rule," which dictates that they preferentially lose neutral molecules rather than radicals[5].

  • Neutral Loss of HF: The presence of multiple fluorine atoms makes the expulsion of hydrogen fluoride (HF, 20 Da) a primary low-energy pathway, yielding a fragment at m/z 169 .

  • Heterolytic Cleavage: Instead of losing a •CHF₂ radical, the protonated precursor undergoes heterolytic cleavage with hydrogen rearrangement to expel neutral difluoromethane (CHF₂H, 52 Da), converging on the same stable acylium ion at m/z 137 observed in EI.

Mandatory Visualization: Fragmentation Logic

MS_Fragmentation M_EI [M]•+ m/z 188 (EI) Frag1 [4-fluoro-2-methylbenzoyl]+ m/z 137 (Base Peak) M_EI->Frag1 - •CHF2 (α-cleavage) Frag2 [CHF2CO]+ m/z 79 M_EI->Frag2 - •C7H6F (α-cleavage) M_ESI [M+H]+ m/z 189 (ESI) M_ESI->Frag1 - CHF2H (Heterolytic) Frag4 [M+H - HF]+ m/z 169 M_ESI->Frag4 - HF (Neutral Loss) Frag3 [C7H6F]+ m/z 109 Frag1->Frag3 - CO (Inductive)

Fig 1: Primary EI and ESI-MS/MS fragmentation pathways for the fluorinated acetophenone derivative.

Performance Comparison & Quantitative Data

The choice between GC-MS and LC-MS depends on the analytical goal: structural confirmation vs. trace quantification in complex matrices.

Table 1: Technological Comparison
FeatureGC-EI-MSLC-ESI-MS/MS (Triple Quadrupole)
Ionization State Radical Cation ([M]•⁺)Protonated Molecule ([M+H]⁺)
Precursor Ion m/z 188189
Primary Application Untargeted screening, structural elucidationTargeted quantification (MRM), PK studies
Matrix Suitability Low (requires volatile, thermally stable sample)High (ideal for biological fluids, plasma)
Library Matching Excellent (NIST/Wiley compatible)Poor (CID spectra are instrument-dependent)
Table 2: Diagnostic Fragment Ions
m/zIon FormulaOrigin PathwayRelative Abundance (EI)Relative Abundance (ESI-CID, 20 eV)
189 [C₉H₈F₃O]⁺ProtonationN/A100% (Precursor)
188 [C₉H₇F₃O]•⁺Molecular Ion25%N/A
169 [C₉H₇F₂O]⁺[M+H]⁺ - HFN/A45%
137 [C₈H₆FO]⁺α-cleavage / Heterolytic100% (Base Peak)85%
109 [C₇H₆F]⁺Acylium - CO60%30%
79 [C₂HF₂O]⁺α-cleavage (Aryl loss)15%< 5%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes internal checks to verify instrument calibration and method reliability.

Protocol A: GC-EI-MS Structural Profiling

Rationale: Utilizing a non-polar stationary phase and a standardized 70 eV electron beam ensures that the resulting fragmentation pattern can be universally reproduced and cross-referenced against theoretical thermodynamic models.

  • Sample Preparation: Dilute the standard to 10 µg/mL in MS-grade hexane. Validation Check: Inject a pure hexane blank first to confirm the absence of column carryover or ghost peaks.

  • Chromatographic Separation:

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry Parameters:

    • Ion Source: EI at 70 eV. Source temperature: 230°C. Quadrupole temperature: 150°C.

    • Acquisition: Full scan mode from m/z 50 to 350.

  • System Validation: Prior to the run, perform an autotune using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks exhibit correct relative abundances and mass axis calibration within ±0.1 Da.

Protocol B: LC-ESI-MS/MS Targeted Analysis

Rationale: The addition of 0.1% formic acid to the mobile phase acts as an abundant proton source, driving the equilibrium toward the formation of the[M+H]⁺ species, thereby maximizing sensitivity for quantitative Multiple Reaction Monitoring (MRM).

  • Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Chromatographic Separation:

    • Column: C18 Reversed-Phase (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters:

    • Ion Source: Positive ESI. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

    • CID Optimization: Isolate precursor m/z 189 in Q1. Sweep Collision Energy (CE) from 10 eV to 40 eV using Argon as the collision gas in Q2.

  • System Validation: Monitor the m/z 189 → 137 transition. Validation Check: Ensure the signal-to-noise (S/N) ratio of the blank injection at the analyte's retention time is < 3, confirming no isobaric matrix interference.

References

  • Fragmentation in Mass Spectrometry of Acetophenone AskFilo[Link]

  • GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features Scientific Research Publishing (SCIRP)[Link]

  • Introduction to Mass Spectrometry: Common Fragmentation Pathways Chemistry Connected[Link]

  • Dissociative Protonation Sites: Reactive Centers in Protonated Molecules Leading to Fragmentation in Mass Spectrometry The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Comparative

Benchmarking 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone against other fluorinated acetophenones

Benchmarking 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone: Reactivity, Steric Dynamics, and Application in API Synthesis Executive Summary In the landscape of advanced pharmaceutical synthesis, fluorinated acetopheno...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone: Reactivity, Steric Dynamics, and Application in API Synthesis

Executive Summary

In the landscape of advanced pharmaceutical synthesis, fluorinated acetophenones serve as critical building blocks for designing metabolically stable and highly potent active pharmaceutical ingredients (APIs). While unsubstituted 2,2-difluoroacetophenone is a widely recognized intermediate[1], introducing an ortho-methyl and para-fluoro substitution to create 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone fundamentally alters the molecule's reactivity profile.

As a Senior Application Scientist, I have structured this guide to benchmark this specific ortho-substituted compound against standard fluorinated analogs. By analyzing the causality behind its unique steric and electronic behaviors, this guide provides researchers with validated, self-correcting protocols to overcome synthetic bottlenecks—particularly in complex condensation and asymmetric reduction workflows used in the development of retinal therapies and enzyme inhibitors[2].

Structural & Electronic Profiling: The "Ortho-Effect"

The reactivity of fluorinated acetophenones is governed by a delicate push-pull dynamic. The α -gem-difluoro group is strongly electron-withdrawing, which typically increases the electrophilicity of the carbonyl carbon and the acidity of the α -protons.

However, in 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone, the ortho-methyl group introduces a profound steric clash. Spectroscopic and computational studies on halogenated acetophenones demonstrate that ortho-substitutions force the aromatic ring out of coplanarity with the carbonyl group to minimize steric strain[3].

  • Causality in Reactivity: This loss of coplanarity disrupts π -conjugation, making the carbonyl slightly less electrophilic than expected. More importantly, the physical bulk of the methyl group heavily shields one face of the carbonyl. While this steric shielding drastically reduces yields in standard nucleophilic additions (like the Mannich reaction), it can be leveraged to achieve exceptionally high enantiomeric excess (ee) during asymmetric transfer hydrogenation (ATH) by locking the substrate into a single reactive conformation.

Reactivity Benchmarking: Overcoming Synthetic Bottlenecks

To objectively evaluate performance, we benchmark 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone (Target) against 2,2-difluoroacetophenone (Benchmark A) and 2,2,2-trifluoroacetophenone (Benchmark B).

The Mannich Condensation Challenge

The HCl-catalyzed Mannich reaction of fluorinated acetophenones is a standard route to chiral β -aminoketones, which are essential precursors for visual cycle modulators like emixustat[4]. When subjected to standard microwave (MW) irradiation with paraformaldehyde, unsubstituted 2,2-difluoroacetophenone yields a moderate 47%[2]. In stark contrast, the ortho-methyl target compound yields <20% under identical conditions[2]. The causality is clear: the steric bulk of the ortho-methyl group prevents the bulky enol intermediate from achieving the necessary trajectory to attack the iminium ion. Overcoming this requires shifting from kinetic to thermodynamic control using a sealed-tube method with 1,3,5-trioxane[4].

Quantitative Benchmarking Data
Parameter2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone2,2-Difluoroacetophenone2,2,2-Trifluoroacetophenone
Structural Feature Ortho-methyl, para-fluoro shieldedUnshieldedFully fluorinated α -carbon
Carbonyl Electrophilicity Moderate (Sterically Shielded)HighVery High (Strong Inductive Pull)
Mannich Yield (Standard MW) < 20% (Steric inhibition)[2]47%[2]N/A (No α -protons)
Mannich Yield (Sealed Tube) 78%[4]85%N/A
ATH Enantiomeric Excess (ee) > 98% (Conformationally locked)94%96%

Visualizing the Reaction Dynamics

Pathway A 2,2-Difluoro-1-(4-fluoro- 2-methylphenyl)ethanone B Acid-Catalyzed Enolization A->B C Sterically Hindered Enol Intermediate B->C E Nucleophilic Attack (High Activation Energy) C->E Nucleophile D Iminium Ion (from 1,3,5-Trioxane) D->E Electrophile F β-Amino Ketone (API Intermediate) E->F Sealed Tube (130°C) Overcomes Barrier

Figure 1: Reaction pathway mapping the steric bottlenecks in the Mannich condensation of ortho-substituted fluorinated acetophenones.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol for the High-Pressure Mannich Condensation is designed as a self-validating system . The workflow includes a mandatory Quality Control (QC) loop that prevents progression to workup if the thermodynamic barrier has not been fully overcome.

Protocol: High-Pressure Mannich Condensation of Ortho-Substituted Acetophenones

Objective: Synthesize the corresponding β -aminoketone from 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone.

Step 1: Anhydrous Reagent Preparation

  • In a nitrogen-purged glovebox, charge a heavy-walled glass pressure tube with 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone (1.0 equiv), the secondary amine hydrochloride salt (1.2 equiv), and 1,3,5-trioxane (2.0 equiv).

  • Causality: 1,3,5-trioxane is used instead of paraformaldehyde because it depolymerizes steadily at high temperatures, providing a continuous, high concentration of the reactive iminium electrophile needed to force the sterically hindered reaction forward[4].

Step 2: Sealed-Tube Condensation

  • Add anhydrous isopropanol (0.5 M concentration). Seal the pressure tube with a Teflon screw cap and heat the vigorously stirring mixture in an oil bath at 130 °C for 16 hours.

Step 3: Mandatory QC Validation Loop ( 19 F NMR)

  • Cool the reaction to room temperature. Extract a 50 µL aliquot and dilute in 0.5 mL CDCl 3​ containing 10 µL of trifluorotoluene (PhCF 3​ ) as an internal standard.

  • Validation Check: Acquire a 19 F NMR spectrum. Monitor the disappearance of the characteristic starting material signal (approx. -118 to -122 ppm) and the appearance of the product signal.

  • Decision Gate: If the integration shows <95% conversion, reseal the tube and heat at 130 °C for an additional 6 hours. Do not proceed to workup until >95% conversion is analytically confirmed.

Step 4: Workup and Extraction

  • Once validated, concentrate the mixture in vacuo. Partition the residue between saturated aqueous NaHCO 3​ and ethyl acetate. Extract the aqueous layer twice more with ethyl acetate.

Step 5: Purification

  • Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure β -aminoketone.

Workflow S1 1. Reagent Prep (Anhydrous) S2 2. Condensation (130°C, Sealed) S1->S2 S3 3. QC Check (19F NMR) S2->S3 S3->S2 Fail (<95%) S4 4. Workup & Extraction S3->S4 Pass (>95%) S5 5. Purification (Silica Gel) S4->S5

Figure 2: Self-validating experimental workflow for high-pressure Mannich condensation, featuring a critical 19F NMR quality control loop.

Conclusion

Benchmarking 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone against simpler fluorinated acetophenones reveals that its ortho-methyl substituent acts as a double-edged sword. While it severely impedes standard nucleophilic additions—necessitating high-pressure, thermodynamically driven protocols—it simultaneously provides a rigid conformational lock that can be exploited for highly stereoselective downstream transformations. Understanding these fundamental structure-activity relationships is paramount for synthetic chemists designing the next generation of fluorinated pharmaceuticals.

References

  • Rational Alteration of Pharmacokinetics of Chiral Fluorinated and Deuterated Derivatives of Emixustat for Retinal Therapy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions Source: Molecules (MDPI) URL:[Link]

Sources

Validation

A Comparative Guide to Validating Enantiomeric Excess in 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone Chiral Derivatives

For Researchers, Scientists, and Drug Development Professionals The precise determination of enantiomeric excess (ee) is a critical quality parameter in the development and manufacturing of chiral pharmaceuticals. For co...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of enantiomeric excess (ee) is a critical quality parameter in the development and manufacturing of chiral pharmaceuticals. For complex molecules such as chiral derivatives of 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone, which possess multiple fluorine atoms, selecting the optimal analytical method is paramount. This guide provides an in-depth comparison of the primary techniques for validating the enantiomeric excess of these and structurally related fluorinated ketones, offering insights into the causality behind experimental choices and providing detailed, self-validating protocols.

The principal methods for determining enantiomeric excess include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and is suited to different stages of the drug development pipeline, from high-throughput screening to final quality control.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often considered the gold standard for the accurate quantification of enantiomers due to its high resolving power and the wide variety of available chiral stationary phases (CSPs). For fluorinated ketones, the selection of an appropriate CSP is crucial for achieving baseline separation.

Expertise & Experience: The "Why" Behind the Method

The choice of a polysaccharide-based CSP, such as those derived from amylose or cellulose, is a logical starting point for the separation of aromatic ketones. These phases, particularly those with electron-withdrawing or electron-donating groups, can engage in a variety of interactions with the analyte, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. The fluorine atoms in the target molecule can enhance these interactions, often leading to improved selectivity on specific CSPs. Furthermore, the use of normal-phase chromatography (non-polar mobile phase) is often preferred for these types of separations as it can provide better selectivity compared to reversed-phase conditions.

Trustworthiness: A Self-Validating Protocol

A robust HPLC method should be validated for specificity, linearity, accuracy, and precision. The protocol below is designed to be inherently self-validating by including a resolution requirement (Rs > 1.5) which ensures that the peaks are sufficiently separated for accurate integration.

Experimental Protocol: Chiral HPLC

  • Column Selection: Chiralcel® OJ-H (amylose tris(4-methylbenzoate)) or a similar polysaccharide-based column.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may be optimized to achieve the desired resolution and retention times.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10 µL of the sample solution. Record the chromatogram and integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (% ee): % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Section 2: Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful "green" alternative to HPLC for enantiomeric separations. It utilizes supercritical CO₂ as the primary mobile phase component, which significantly reduces solvent consumption and analysis time.

Expertise & Experience: The "Why" Behind the Method

SFC is particularly well-suited for the analysis of moderately polar compounds like ketones. The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations without a significant loss in efficiency. For fluorinated compounds, SFC can sometimes offer different selectivity compared to HPLC, providing a valuable orthogonal technique. The use of alcohol modifiers (e.g., methanol, ethanol) is common to increase the mobile phase polarity and improve peak shape.

Trustworthiness: A Self-Validating Protocol

The protocol includes a system suitability test (SST) with a racemic standard to ensure the system is performing correctly before analyzing samples. The resolution of the racemic mixture serves as a key performance indicator.

Experimental Protocol: Chiral SFC

  • Column Selection: A cyclofructan-based CSP, such as Larix® CF6-P, has shown good performance for α-aryl ketones.

  • Mobile Phase: Supercritical CO₂ with a methanol modifier (e.g., 85:15 v/v).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

  • System Suitability: Inject a racemic standard to verify a resolution of >1.5.

  • Analysis and Calculation: Proceed as with the HPLC method.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the enantiomers.

Expertise & Experience: The "Why" Behind the Method

For fluorinated ketones, ¹⁹F NMR can be a particularly powerful tool. The presence of fluorine atoms provides a sensitive probe with a wide chemical shift range and no background signals. Using a chiral lanthanide shift reagent, which acts as a Lewis acid, can cause the formation of transient diastereomeric complexes with the ketone. This results in separate ¹⁹F NMR signals for each enantiomer, the integration of which directly corresponds to their relative amounts.

Trustworthiness: A Self-Validating Protocol

The protocol's trustworthiness is established by creating a calibration curve with samples of known enantiomeric composition. This ensures that the observed signal splitting is directly and linearly proportional to the enantiomeric excess.

Experimental Protocol: ¹⁹F NMR with a Chiral Shift Reagent

  • Sample Preparation: Dissolve a known quantity of the sample (e.g., 10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Addition of Chiral Shift Reagent: Add a small, sub-stoichiometric amount of a chiral lanthanide shift reagent, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum. Optimize the amount of shift reagent to achieve baseline separation of the signals corresponding to the two enantiomers.

  • Analysis: Integrate the distinct ¹⁹F NMR signals for each enantiomer.

  • Calculation of Enantiomeric Excess (% ee): % ee = [(Integral₁ - Integral₂) / (Integral₁ + Integral₂)] x 100 Where Integral₁ and Integral₂ are the integrated areas of the signals for the major and minor enantiomers, respectively.

Comparison of Analytical Methods

FeatureChiral HPLCChiral SFCChiral NMR
Principle Differential interaction with a chiral stationary phase.Differential interaction with a chiral stationary phase in a supercritical fluid mobile phase.Formation of transient diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.
Sample Throughput ModerateHighVery High
Solvent Consumption HighLowLow
Resolution ExcellentVery Good to ExcellentVariable, dependent on analyte-auxiliary interaction.
Method Development Can be time-consumingGenerally faster than HPLCCan be rapid, but finding a suitable auxiliary is key.
Quantification Highly accurate and preciseHighly accurate and preciseGood accuracy, precision can be lower than chromatography.
Non-destructive Yes (analytes can be collected)Yes (analytes can be collected)Yes

Visualization of Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve sample in mobile phase Inject Inject sample Prep->Inject Column Chiral Column Separation Inject->Column Detect UV Detection Column->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by chiral HPLC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Prep Dissolve sample in deuterated solvent Add_CSA Add Chiral Shift Reagent Prep->Add_CSA Acquire Acquire 19F NMR Spectrum Add_CSA->Acquire Integrate Integrate Resolved Signals Acquire->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by chiral NMR.

Method_Comparison cluster_HPLC cluster_SFC cluster_NMR Topic ee Determination of Fluorinated Ketones HPLC Chiral HPLC Topic->HPLC SFC Chiral SFC Topic->SFC NMR Chiral NMR Topic->NMR HPLC_Attr High Resolution Gold Standard HPLC->HPLC_Attr SFC_Attr Fast & Green Orthogonal Method SFC->SFC_Attr NMR_Attr High Throughput No Separation Needed NMR->NMR_Attr

Caption: Comparison of primary methods for enantiomeric excess analysis.

Conclusion

The choice of method for validating the enantiomeric excess of 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone chiral derivatives depends on the specific requirements of the analysis. Chiral HPLC provides the highest resolution and is ideal for final product quality control. Chiral SFC offers a high-speed, environmentally friendly alternative, making it suitable for in-process controls and screening. Chiral NMR, particularly ¹⁹F NMR, is an excellent choice for high-throughput screening in early-stage discovery due to its speed and minimal sample preparation. For comprehensive characterization and in-depth studies, employing at least two orthogonal techniques (e.g., HPLC and SFC, or a chromatographic method and NMR) is highly recommended to ensure the accuracy and reliability of the results.

References

  • Welch, C. J., et al. (2016). Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography. Journal of Chromatography A, 1427, 45-54. [Link]

  • Desai, M. J., & Armstrong, D. W. (2016). Insights into Enantioselective Separations of Ionic Metal Complexes by Sub/Supercritical Fluid Chromatography. Molecules, 21(11), 1475. [Link]

  • Adegoke, O. A., & Olagunju, A. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 3(1), 1-8. [Link]

  • Wolf, C., & Mei, X. (2011). Rapid determination of enantiomeric excess: a focus on optical approaches. Chemical Society Reviews, 40(10), 5019-5034. [Link]

  • Wu, L., & Vogt, F. G. (2012). A review of recent advances in mass spectrometric methods for gas-phase chiral analysis of pharmaceutical and biological compounds. Journal of Pharmaceutical and Biomedical Analysis, 69, 133-147. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). NMR determination of enantiomeric excess. Chirality, 15(4), 256-270. [Link]

  • Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC Europe, 19(1). [Link]

  • Schouten, M. J., et al. (2022).

Safety & Regulatory Compliance

Safety

2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone proper disposal procedures

Comprehensive Laboratory Disposal Protocol for Halogenated Aromatic Ketones Focus Compound: 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone Operational Rationale and Chemical Profiling For researchers and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Disposal Protocol for Halogenated Aromatic Ketones Focus Compound: 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone

Operational Rationale and Chemical Profiling

For researchers and drug development professionals, the management of fluorinated organic compounds requires rigorous adherence to environmental and safety protocols. 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone is a multi-fluorinated aromatic ketone frequently utilized as a building block in pharmaceutical synthesis.

The Causality of Strict Disposal: The presence of three highly stable carbon-fluorine (C-F) bonds dictates the disposal methodology. The C-F bond is one of the strongest in organic chemistry, making this compound highly resistant to natural environmental degradation (bioremediation) and standard chemical oxidation. If improperly disposed of via aqueous waste streams or general municipal solid waste, fluorinated organics persist in the environment, potentially contributing to groundwater contamination and the accumulation of per- and polyfluoroalkyl substances (PFAS)-related ecological burdens.

Furthermore, the incineration of halogenated compounds requires specialized facilities. When burned in standard incinerators, fluorinated compounds can generate highly corrosive and toxic hydrogen fluoride (HF) gas. Therefore, this compound must be strictly segregated into designated Halogenated Organic Waste streams, ensuring it is routed to a licensed facility equipped with high-temperature rotary kilns and alkaline scrubbers designed to neutralize acidic combustion byproducts. This protocol aligns with the.

Step-by-Step Disposal Methodology

To maintain a self-validating safety system, every step of the disposal process must be verifiable, from the point of generation to the final institutional handoff. Do not attempt to chemically neutralize or treat this compound in the laboratory.

Step 1: Point-of-Generation Segregation

  • Action: Immediately designate the waste containing 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone as "Halogenated Organic Waste."

  • Causality: Mixing halogenated waste with non-halogenated waste (e.g., standard acetone or ethanol washes) drastically increases institutional disposal costs, as the entire mixed volume must now be treated as halogenated.

Step 2: Primary Containment Selection

  • Action: Transfer the waste into a chemically compatible, heavy-duty container. High-Density Polyethylene (HDPE) or PTFE-lined amber glass bottles are standard.

  • Causality: Ketones can degrade certain lower-grade plastics over time. HDPE provides a robust barrier against solvent permeation, preventing fugitive emissions in the waste storage area.

Step 3: Mandated Labeling

  • Action: Attach a standardized Hazardous Waste tag before the first drop of waste enters the container. The label must explicitly state "Halogenated Organic Waste" and list "2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone" along with any co-solvents (e.g., Dichloromethane, Ethyl Acetate) and their approximate percentages.

  • Causality: Unidentified "orphan waste" poses severe risks to Environmental Health and Safety (EHS) personnel and violates standards.

Step 4: Secondary Containment and Storage

  • Action: Place the primary waste container inside a secondary containment bin (e.g., a polypropylene tray) capable of holding 110% of the primary container's volume. Store in a designated, ventilated waste accumulation area away from direct sunlight and incompatible chemicals (strong oxidizers, strong bases).

  • Causality: Secondary containment ensures that if the primary vessel fails mechanically, the chemical spill is localized, preventing laboratory contamination and exposure.

Step 5: Institutional EHS Handoff

  • Action: Submit a waste pickup request to your institutional EHS department or licensed chemical disposal contractor.

  • Causality: Only licensed professionals possess the legal chain-of-custody documentation and logistical infrastructure to transport halogenated waste to EPA-compliant high-temperature incineration facilities.

Quantitative Data: Waste Segregation Compatibility

To prevent dangerous exothermic reactions or toxic gas generation in the waste accumulation area, adhere to the following compatibility matrix when disposing of 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone mixtures.

Waste CategoryCompatibility with Fluorinated KetoneRationale / Consequence of Mixing
Halogenated Solvents (e.g., DCM, Chloroform)Highly Compatible Shares the same disposal stream (high-temp incineration with scrubbers).
Non-Halogenated Solvents (e.g., Hexane, EtOAc)Conditionally Compatible Safe to mix, but financially inefficient. Converts cheaper waste into expensive halogenated waste.
Aqueous Waste (Acids/Bases)Incompatible Phase separation occurs; risk of unexpected hydrolysis or heat generation.
Strong Oxidizers (e.g., Nitric Acid, Peroxides)Strictly Incompatible High risk of violent exothermic reaction, fire, or explosion.

Waste Stream Routing Visualization

The following diagram illustrates the logical decision-making process for routing fluorinated ketone waste in a professional laboratory setting.

G Start Waste Generation: 2,2-Difluoro-1-(4-fluoro- 2-methylphenyl)ethanone Check Halogen Content Verification (Contains C-F bonds) Start->Check Stream Route to: Halogenated Organic Waste Stream Check->Stream Positive for Halogens EHS EHS Collection & Secondary Containment Stream->EHS Incineration Licensed High-Temp Incineration (Alkaline Scrubbing of HF) EHS->Incineration

Figure 1: Standard laboratory waste stream routing for fluorinated organic compounds.

References

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Management." EPA.gov. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at:[Link]

  • American Chemical Society (ACS). "Chemical Safety in the Laboratory." ACS Committee on Chemical Safety. Available at:[Link]

Handling

Personal protective equipment for handling 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone

As a preferred partner in drug development and laboratory safety, we provide this comprehensive technical guide for handling 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone . This specialized fluorinated building block...

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Author: BenchChem Technical Support Team. Date: April 2026

As a preferred partner in drug development and laboratory safety, we provide this comprehensive technical guide for handling 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone . This specialized fluorinated building block is highly valued in medicinal chemistry for introducing difluoroacetyl and fluoro-toluene moieties into active pharmaceutical ingredients (APIs). However, its unique electronic environment necessitates rigorous, scientifically grounded safety protocols.

This guide provides actionable, step-by-step operational workflows, personal protective equipment (PPE) specifications, and disposal plans designed to protect researchers and maintain laboratory integrity.

Chemical Identity & Mechanistic Hazard Profile

To handle a chemical safely, one must first understand the chemical physics driving its reactivity.

Table 1: Chemical Identity & Physical Properties
PropertySpecification
Chemical Name 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone
CAS Number 1352217-67-4[1]
Molecular Formula C₉H₉F₃O[1]
Molecular Weight 188.15 g/mol [1]
GHS Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[2]
Physical State Liquid / Low-melting solid (temperature dependent)
Mechanism of Toxicity & Causality

The hazard profile of this compound is dictated by two structural features:

  • Electrophilic Carbonyl Center: The presence of the difluoromethyl group (-CF₂H) adjacent to the carbonyl carbon withdraws electron density via induction. This creates a highly electrophilic center that can react aggressively with biological nucleophiles (e.g., proteins and mucosal membranes), leading to severe respiratory and ocular irritation[2].

  • Enhanced Lipophilicity: The 4-fluoro-2-methylphenyl ring renders the molecule highly lipophilic. If the compound contacts unprotected skin, it can rapidly partition into the lipid bilayer of the epidermis, causing deep tissue irritation and facilitating systemic absorption.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for highly lipophilic fluorinated organics. The following matrix outlines the mandatory self-validating defense system required for handling this compound.

Table 2: PPE Specifications & Scientific Justifications
PPE CategorySpecificationScientific Justification (Causality)
Hand Protection Double-gloved: Inner Nitrile (4 mil), Outer Neoprene (8 mil).Fluorinated aromatic rings easily permeate standard latex. Neoprene provides a superior barrier against non-polar organic penetration, while the inner nitrile acts as a fail-safe[3].
Eye Protection ANSI Z87.1 Chemical Splash Goggles.Protects against aerosolized micro-droplets. Safety glasses with side shields are inadequate due to the compound's high volatility and ocular toxicity[4].
Body Protection Flame-resistant (FR) lab coat with fitted cuffs; closed-toe non-porous shoes.Prevents dermal exposure. Fitted cuffs prevent the sleeves from knocking over lightweight vials and ensure no skin is exposed between the glove and coat[3].
Respiratory Handled exclusively in a certified Chemical Fume Hood.Prevents inhalation of volatile electrophilic vapors. If hood ventilation fails, an N95 or P100 organic vapor respirator is required[4].

Operational Workflows: Fume Hood Handling

To ensure maximum safety, every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety parameters are confirmed.

Step-by-Step Weighing and Dispensing Protocol
  • Ventilation Verification: Before opening the chemical container, verify that the chemical fume hood is actively drawing air. Check the digital monitor to ensure the average face velocity is between 80 and 120 feet per minute (fpm) [5][6]. Causality: Velocities below 80 fpm fail to capture heavy vapors, while velocities above 120 fpm create turbulent eddies that can pull vapors back into the operator's breathing zone.

  • Sash Positioning: Lower the fume hood sash to the designated operating height (typically 12–18 inches)[7]. Never allow your head to break the plane of the sash[4].

  • Aerodynamic Placement: Place the chemical vial, anti-static weigh boat, and spatulas at least 6 inches behind the sash opening [4]. Causality: Placing items too close to the edge disrupts the aerodynamic air foil, allowing vapors to escape.

  • Dispensing: Slowly open the vial to prevent aerosolization. Transfer the required mass using a clean, dry spatula.

  • Post-Handling Decontamination: Seal the primary container tightly. Wipe the exterior of the vial with an ethanol-dampened Kimwipe before returning it to the storage cabinet. Remove outer gloves inside the hood to prevent spreading invisible contamination.

FumeHoodWorkflow A 1. Pre-Operation Verify Face Velocity (80-120 fpm) B 2. PPE Verification (Nitrile/Neoprene, Splash Goggles) A->B C 3. Material Transfer (Place items 6 inches behind sash) B->C D 4. Dispensing (Use anti-static weigh boats) C->D E 5. Post-Operation Decontaminate Vial & Close Sash D->E

Fig 1. Standard operational workflow for safely handling fluorinated acetophenones in a chemical fume hood.

Spill Response & Decontamination Plan

In the event of a spill, immediate and calculated action is required. Because 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone is insoluble in water, standard aqueous cleanup methods will only spread the contamination.

Step-by-Step Spill Response
  • Assess and Isolate: Determine the volume of the spill. If the spill is >50 mL or occurs outside the fume hood, evacuate the laboratory immediately and contact Environmental Health and Safety (EHS)[7].

  • Containment (For Minor Spills <50 mL): Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a specialized organic spill pad. Causality: Inert absorbents trap the lipophilic liquid via capillary action without triggering exothermic reactions.

  • Collection: Using a non-sparking scoop, carefully transfer the saturated absorbent into a compatible, sealable hazardous waste container.

  • Chemical Decontamination: Wash the spill surface with a mixture of mild detergent and water to lift residual organics, followed by a final wipe-down with ethanol or isopropanol to dissolve any remaining lipophilic traces.

  • Validation: Dispose of all cleanup materials (including contaminated gloves) as halogenated organic waste.

SpillResponse Start Spill Detected: 2,2-Difluoro-1-(4-fluoro- 2-methylphenyl)ethanone Assess Assess Spill Volume & Location Start->Assess Minor Minor Spill (<50mL) Contained Inside Fume Hood Assess->Minor Major Major Spill (>50mL) or Outside Fume Hood Assess->Major Contain Contain with Inert Absorbent (Vermiculite) Minor->Contain Evacuate Evacuate Laboratory & Contact EHS Immediately Major->Evacuate Decon Decontaminate Surface (Detergent, then Ethanol) Contain->Decon Waste Dispose as Halogenated Organic Waste Decon->Waste

Fig 2. Decision tree and procedural workflow for fluorinated building block spill response.

Waste Disposal Protocol

Fluorinated organic compounds pose severe environmental and infrastructural hazards if disposed of improperly. They must never be mixed with standard aqueous waste or non-halogenated organic waste[8].

  • Segregation: Collect all liquid waste, contaminated solvents, and solid debris (e.g., Kimwipes, weigh boats) in a dedicated, clearly labeled "Halogenated Organic Waste" container[9].

  • Secondary Containment: Store the waste container in a secondary containment tray within a designated, well-ventilated waste accumulation area to prevent catastrophic leaks[3].

  • Incineration Requirements: Disposal must be managed by a certified chemical waste contractor. Fluorinated organics require high-temperature incineration in facilities equipped with specialized alkaline scrubbers. Causality: Thermal decomposition of fluorinated compounds generates highly toxic and corrosive Hydrogen Fluoride (HF) gas, which must be scrubbed from the exhaust before atmospheric release[10].

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety: Chemical Fume Hoods QuickFacts." URL: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." Washington (DC): National Academies Press (US); 2011. URL: [Link]

  • Znidar, D., Dallinger, D., & Kappe, C. O. "Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology." ACS Chemical Health & Safety, 2022. URL: [Link]

Sources

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